Product packaging for 3-iodo-6-nitro-1H-indole(Cat. No.:CAS No. 1360963-23-0)

3-iodo-6-nitro-1H-indole

Cat. No.: B2660693
CAS No.: 1360963-23-0
M. Wt: 288.044
InChI Key: VWYMWFCKFDGAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Indole (B1671886) Scaffold in Modern Organic Chemistry and Related Disciplines

The indole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. nih.gov This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a fundamental component in numerous natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com Its significance stems from its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. cymitquimica.comresearchgate.netcore.ac.uknih.gov

In medicinal chemistry, the indole nucleus is a key feature in drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, antimigraine drugs like sumatriptan, and various anticancer compounds. nih.govresearchgate.net The versatility of the indole scaffold allows it to interact with a wide range of biological targets, making it a focal point in drug discovery and the development of new chemical entities. researchgate.netresearchgate.net Beyond pharmaceuticals, indole derivatives are integral to materials science, where they are used in the creation of dyes, functional polymers, and optoelectronic materials. nih.gov

The Strategic Role of Halogen and Nitro Functional Groups in Heterocyclic Systems

The introduction of functional groups onto the indole scaffold is a primary strategy for modulating its chemical and physical properties. Halogen and nitro groups, in particular, serve critical roles in directing reactivity and enabling subsequent chemical transformations.

Halogenation is a key tactic for the pre-functionalization of heterocyclic systems, creating reactive sites for further modification. nih.govsigmaaldrich.com Iodine, when substituted onto the indole ring, is particularly valuable in synthetic chemistry. The carbon-iodine bond is the weakest among the halogens, making the iodo group an excellent leaving group in a variety of cross-coupling reactions. researchgate.net This reactivity is harnessed in powerful carbon-carbon and carbon-heteroatom bond-forming methodologies such as the Suzuki, Sonogashira, Heck, and Stille reactions. mdpi.comresearchgate.net

The presence of an iodine atom, specifically at the electron-rich C3 position of the indole ring, provides a versatile handle for late-stage functionalization, allowing chemists to introduce complex substituents with high precision. researchgate.netcymitquimica.com Iodine can also act as a catalyst in certain electrophilic substitution reactions involving indoles. evitachem.comachmem.com This dual role as both a functional handle and a potential catalyst underscores its strategic importance in organic synthesis. sigmaaldrich.comrsc.org

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis. When attached to the indole scaffold, it profoundly influences the electronic properties of the entire ring system. cymitquimica.com By withdrawing electron density through both inductive and resonance effects, the nitro group deactivates the ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution.

From a synthetic standpoint, the nitro group's greatest utility lies in its capacity to be transformed into other functional groups. The most common and significant transformation is its reduction to an amino group (NH₂). This conversion provides access to amino-substituted indoles, which are crucial intermediates for the synthesis of a vast array of pharmacologically active compounds and complex natural products.

Positioning of 3-Iodo-6-nitro-1H-indole within Substituted Indole Chemistry

This compound is a di-substituted indole that serves primarily as a versatile synthetic intermediate. Its chemical identity is defined by the CAS Number 1360963-23-0 and the molecular formula C₈H₅IN₂O₂. The strategic placement of the iodo and nitro groups makes it a valuable building block for creating poly-functionalized indole derivatives.

The synthesis of this compound is typically achieved through the direct electrophilic iodination of 6-nitroindole (B147325) at the C3 position, which is the most nucleophilic site on the indole ring. researchgate.net

The utility of this compound lies in the orthogonal reactivity of its two functional groups:

The C3-Iodo Group: This serves as a reactive handle for introducing a wide variety of substituents via transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net This allows for the construction of the indole core with desired complexity at the 3-position.

The C6-Nitro Group: This group acts as a precursor to the C6-amino group upon reduction. The resulting amine can then be subjected to a host of further reactions, such as acylation, alkylation, or diazotization, to build more elaborate structures.

This bifunctionality allows for a modular synthetic approach. A chemist can first perform a coupling reaction at the C3 position and then reduce the nitro group, or vice versa, to access a wide range of complex target molecules that would be difficult to synthesize otherwise.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1360963-23-0
Molecular Formula C₈H₅IN₂O₂
Molecular Weight 288.04 g/mol

| Physical Form | Solid |

Historical Context of Indole Functionalization Research

The study of indole chemistry dates back to the 19th century. cymitquimica.com Its history began with the investigation of the natural dye indigo, from which indole was first isolated by Adolf von Baeyer in 1866 after reducing oxindole (B195798) with zinc dust. mdpi.comnih.gov A few years later, in 1869, Baeyer and Emmerling reported a synthesis for indole itself. cymitquimica.comcore.ac.uk

A landmark development in indole synthesis was the discovery of the Fischer indole synthesis by Emil Fischer in 1883. researchgate.netnih.gov This method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains one of the most common and versatile methods for preparing substituted indoles. cymitquimica.comnih.gov

Throughout the 20th century, research intensified as the indole nucleus was identified in crucial alkaloids and biological regulators. nih.gov Early functionalization chemistry focused on the inherent reactivity of the pyrrole ring, primarily at the C3 position, through electrophilic substitution reactions. cymitquimica.comresearchgate.netnih.gov Accessing the less reactive C2 position or the benzenoid ring (C4-C7) was a significant challenge. In recent decades, the field has been revolutionized by the development of transition-metal-catalyzed C-H functionalization methods, which have provided powerful new strategies for selectively modifying any position on the indole ring, including the benzenoid core. This continuous evolution from classical methods to modern catalytic strategies highlights the enduring importance of indole functionalization in organic chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2O2 B2660693 3-iodo-6-nitro-1H-indole CAS No. 1360963-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYMWFCKFDGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 6 Nitro 1h Indole and Its Precursors

Classical Indole (B1671886) Synthesis Routes and their Adaptations for 3-Iodo-6-nitro-1H-indole

Classical indole syntheses provide foundational methods for constructing the indole nucleus. However, the presence of a deactivating nitro group and the requirement for a specific iodo substituent often necessitate significant modifications to these established procedures.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that produces indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The general mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnih.gov A key nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgyoutube.com

To synthesize a 6-nitroindole (B147325) precursor via this route, the required starting material is (4-nitrophenyl)hydrazine. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reaction rate and conditions. Specifically, the nucleophilicity of the nitrogen is reduced, and the key C-C bond-forming sigmatropic rearrangement step can be affected. nih.gov Despite this, the reaction is frequently successful. Studies have shown the reaction of o,p-nitrophenylhydrazines with ketones like 2-methylcyclohexanone (B44802) in refluxing acetic acid to yield the corresponding nitroindolenines. nih.gov The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂, is crucial for optimizing the reaction. wikipedia.orgnih.gov

Direct synthesis of this compound using this method is not straightforward. The typical outcome is an indole that is substituted at the 2 and/or 3 positions based on the carbonyl partner used. Therefore, the Fischer synthesis is primarily a method to construct the 6-nitro-1H-indole core, which would then undergo a subsequent iodination step at the C3 position.

Table 1: Examples of Fischer Indole Synthesis with Nitro-Substituted Phenylhydrazines This table is illustrative of the general Fischer synthesis process adapted for nitro-substituted precursors.

Phenylhydrazine PrecursorCarbonyl PartnerAcid CatalystProductReference
(4-Nitrophenyl)hydrazinePyruvic acidPolyphosphoric acid6-Nitroindole-2-carboxylic acid wikipedia.org
(4-Nitrophenyl)hydrazine2-MethylcyclohexanoneAcetic AcidNitro-substituted tetrahydrocarbazole nih.gov

The Reissert indole synthesis is another classical method that begins with ortho-nitrotoluene and its derivatives. wikipedia.org The reaction involves a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate (B1200264). wikipedia.orgyoutube.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to form an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the parent indole. wikipedia.orgresearchgate.net

For the synthesis of 6-nitro-1H-indole, the starting material would be 2-methyl-1,3-dinitrobenzene. The two strongly electron-withdrawing nitro groups make the methyl protons significantly acidic, facilitating the initial condensation step with diethyl oxalate. Potassium ethoxide is often more effective than sodium ethoxide for this condensation. wikipedia.org The subsequent step involves the selective reduction of one nitro group (the one ortho to the side chain) to an amine, which then intramolecularly attacks the ketone to initiate cyclization. youtube.comyoutube.com Careful selection of the reducing agent and conditions is necessary to achieve this selective reduction without affecting the second nitro group that will become the substituent at the C6 position.

Reaction Scheme: Reissert Synthesis for 6-Nitroindole

Condensation: 2-methyl-1,3-dinitrobenzene reacts with diethyl oxalate in the presence of a strong base (e.g., KOEt) to form the corresponding dinitrophenylpyruvate ester.

Reductive Cyclization: The pyruvate (B1213749) derivative is treated with a reducing agent (e.g., Zn/AcOH) to selectively reduce the ortho-nitro group to an amino group, which spontaneously cyclizes.

Hydrolysis & Decarboxylation: The resulting 6-nitroindole-2-carboxylic acid ester is hydrolyzed and then heated to yield 6-nitro-1H-indole.

This method, like the Fischer synthesis, builds the 6-nitroindole scaffold, which must be iodinated in a separate step to obtain the final target compound.

The Nenitzescu indole synthesis, reported in 1929, is a reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgwikipedia.org The mechanism involves a Michael addition of the enamine to the quinone, followed by a cyclization and elimination sequence. wikipedia.org

Due to its mechanism and starting materials, the Nenitzescu synthesis is not directly applicable for the preparation of 6-nitroindoles. The core product of this reaction is inherently a 5-hydroxyindole. synarchive.com While modifications and variations exist, such as using different catalysts or reaction conditions to influence outcomes, adapting this synthesis for a 6-nitro-substituted product would require a non-standard, highly substituted nitro-quinone precursor and would likely be an inefficient route compared to other established methods. researchgate.netmdpi.com Therefore, this strategy is generally not considered for the synthesis of the this compound scaffold.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org To prepare 6-nitroindole, the precursor would be N-acetyl-2-methyl-5-nitroaniline.

However, the classical Madelung conditions (e.g., sodium ethoxide at 200–400 °C) are extremely harsh and pose significant safety risks with highly nitrated substrates. wikipedia.org It has been reported that a conventional Madelung reaction on 4-nitro-2-methylacetanilide resulted in an explosion. researchgate.net This is a critical consideration, rendering the traditional Madelung synthesis unsuitable for these precursors.

To overcome these limitations, modified Madelung strategies have been developed that operate under milder conditions. A major advancement involves introducing additional electron-withdrawing groups on the acyl portion or the methyl group to increase the acidity of the benzylic protons, thereby facilitating cyclization without extreme heat. researchgate.net For instance, Bergman and colleagues developed a modified Madelung synthesis for 4-nitroindoles by using an oxalate ester functionality to better acidify the benzylic hydrogen, allowing the reaction to proceed under safer conditions. researchgate.netresearchgate.net These modified approaches are essential for contemplating a Madelung-type synthesis of nitroindoles.

The Larock indole synthesis is a versatile and powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly relevant to the synthesis of substituted indoles and can directly utilize precursors bearing the nitro and iodo groups required for the target scaffold. nih.gov

To construct a 6-nitroindole derivative, the starting material would be 2-iodo-5-nitroaniline. The general reaction involves the palladium-catalyzed coupling of this aniline (B41778) with an alkyne, followed by an intramolecular cyclization. ub.edu The reaction is typically carried out with a palladium catalyst like Pd(OAc)₂, a base such as K₂CO₃, and often a chloride salt like LiCl. wikipedia.org

A key feature of the Larock synthesis is its regioselectivity, which is primarily governed by sterics. The larger substituent on the alkyne typically directs itself to the C2 position of the resulting indole. ub.edu This allows for the controlled synthesis of 2,3-disubstituted indoles. While this method does not directly place an iodine at the C3 position, it provides a robust route to a 6-nitroindole core that can be further functionalized. For example, using a silyl-substituted alkyne can install a silyl (B83357) group at C2, which can later be removed to give a C3-substituted-6-nitroindole. nih.gov

Table 2: Illustrative Larock Indole Synthesis This table demonstrates the general components and conditions for the Larock synthesis.

Aniline PrecursorAlkyne PartnerCatalyst SystemBaseProduct TypeReference
2-Iodo-5-nitroanilineDisubstituted Alkyne (R-C≡C-R')Pd(OAc)₂K₂CO₃2,3-Disubstituted-6-nitroindole wikipedia.orgub.edu
o-IodoanilineDisubstituted AlkynePd(OAc)₂, PPh₃, LiClK₂CO₃2,3-Disubstituted indole wikipedia.org

Advanced and Modern Synthetic Strategies for this compound Scaffolds

Modern synthetic approaches often favor a more convergent and efficient strategy. For this compound, the most direct and common advanced strategy involves the initial synthesis of the 6-nitro-1H-indole scaffold, followed by a regioselective electrophilic iodination at the C3 position. The indole nucleus is an electron-rich heterocycle, and the C3 position is the most nucleophilic and thus most susceptible to electrophilic attack. While the C6-nitro group is deactivating, C3 remains the preferential site for substitution. researchgate.net

The synthesis of the 6-nitro-1H-indole precursor can be achieved using one of the adapted classical methods described above (e.g., Fischer or Larock synthesis). Once obtained, various reagents can be employed for the C3-iodination.

Common iodinating agents include:

N-Iodosuccinimide (NIS): A mild and widely used source of electrophilic iodine. It is often used in solvents like DMF, acetonitrile, or dichloromethane. Catalysis with Lewis acids like iron(III) triflimide can enhance its reactivity for deactivated substrates. organic-chemistry.org

Iodine (I₂): Molecular iodine itself is not sufficiently electrophilic but can be activated by an oxidizing agent (e.g., HIO₃, HNO₃) or in the presence of a base.

Iodine Monochloride (ICl): A more reactive and potent iodinating agent suitable for less reactive aromatic systems.

A recently developed method for the synthesis of 3-nitroindoles (an analogous system) involves the use of trifluoroacetyl nitrate (B79036), generated in situ, as an electrophilic nitrating agent under non-acidic and non-metallic conditions. nih.gov A similar strategy using an electrophilic iodine source could be applied. For instance, an efficient synthesis of various 3-iodoindoles has been developed through a two-step approach involving Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization using molecular iodine. nih.gov

Table 3: Common Reagents for Electrophilic Iodination of Aromatic Compounds

ReagentTypical ConditionsCharacteristicsReference
N-Iodosuccinimide (NIS)CH₃CN or DMF, room temp.Mild, easy to handle solid. organic-chemistry.org
Iodine (I₂) / OxidantI₂, HIO₃, H₂SO₄Generates I⁺ in situ. mdpi.com
Iodine Monochloride (ICl)CH₂Cl₂, pyridineHighly reactive, good for deactivated rings.N/A
Iodosylbenzene / NH₄IMild temperatures, open flaskOxidative iodination procedure. researchgate.net

This two-step approach—synthesis of the 6-nitroindole core followed by regioselective C3-iodination—represents the most practical and high-yielding modern strategy for accessing the this compound target compound.

Metal-Catalyzed Cyclizations and Annulations for Indole Construction

The construction of the indole core is a fundamental task in organic synthesis. Metal-catalyzed reactions offer efficient and versatile routes starting from appropriately substituted aromatic precursors. These methods typically involve the formation of the pyrrole (B145914) ring onto a benzene (B151609) precursor, such as a substituted aniline.

Palladium-Catalyzed Approaches

Palladium catalysis is a powerful tool for indole synthesis, with two prominent methods being the Sonogashira coupling-cyclization and the reductive cyclization of nitro compounds.

Sonogashira Coupling-Cyclization: This two-step approach is highly effective for preparing 3-iodoindoles. nih.gov The process begins with a Sonogashira cross-coupling reaction between a terminal alkyne and an N,N-dialkyl-2-iodoaniline derivative. nih.govacs.org For the synthesis of a 6-nitroindole derivative, a precursor such as N,N-dialkyl-2-iodo-4-nitroaniline would be used. This palladium/copper co-catalyzed reaction forms an N,N-dialkyl-2-(1-alkynyl)-4-nitroaniline intermediate. Subsequent electrophilic cyclization of this intermediate, using iodine (I₂), yields the desired this compound skeleton. nih.gov A variety of functional groups, including nitro and ester groups, are well-tolerated in this process. nih.govresearchgate.net

EntryPrecursorAlkyneCatalyst SystemConditionsProduct Type
1N,N-dialkyl-2-iodo-4-nitroanilineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, 50 °CN,N-dialkyl-2-(1-alkynyl)-4-nitroaniline
2N,N-dialkyl-2-(1-alkynyl)-4-nitroaniline-I₂CH₂Cl₂1-alkyl-3-iodo-6-nitroindole

Reductive Cyclization of Nitro Compounds: Palladium catalysts are also instrumental in the reductive cyclization of nitroarenes to form the indole ring. This methodology can be applied to precursors like 2-nitrostyrenes or 2,3-dinitro-1,4-dialkenylbenzenes. rsc.orgnih.gov The reaction typically uses carbon monoxide (CO) as the terminal reductant, which deoxygenates the nitro group to facilitate cyclization. rsc.orgnih.gov This approach offers broad functional group compatibility due to its relatively mild conditions. rsc.org Recent advancements have even developed methods using CO₂ as a CO progenitor, enhancing the sustainability of the process. mdpi.com Palladium-phenanthroline complexes have been shown to efficiently catalyze the intermolecular reaction of unfunctionalized nitroarenes with arylalkynes and CO to produce 3-arylindoles. acs.orgresearchgate.net

Copper-Catalyzed Methodologies

Copper catalysis is crucial in indole synthesis, most notably as a co-catalyst in the Sonogashira reaction, where it facilitates the formation of the key carbon-carbon bond between the aniline derivative and the alkyne. nih.govacs.orgmdpi.com Beyond this role, copper complexes can independently catalyze various annulation reactions to construct the indole core from diverse substrates like o-alkynylanilines, o-aminophenylpropynols, and o-alkynylnitroarenes. acs.org The Castro-Stephens reaction, a copper-induced indolization of 2-ethynylanilines, is another classic example of copper's utility in this field. rsc.org

Gold-Catalyzed Annulations and Functionalizations

Gold catalysts, known for their strong π-acid character, are highly effective in activating alkynes and allenes for intramolecular cyclizations. Gold(I)-catalyzed annulation of ynamide precursors provides a modern and efficient route to various indole scaffolds. nih.gov These reactions often proceed under mild conditions with excellent functional group tolerance. nih.govrsc.org Specifically relevant to nitro-substituted compounds, gold(I) has been used to catalyze cascade reactions of o-nitroalkynes with indoles, demonstrating its compatibility with the nitro group in heterocycle synthesis. ccspublishing.org.cn

Other Transition Metal Catalysis (e.g., Ruthenium, Rhodium, Cobalt, Iron)

Several other transition metals have been successfully employed in the synthesis of the indole nucleus from nitroarene precursors.

Ruthenium: Ruthenium complexes can catalyze the reductive heteroannulation of nitroarenes with trialkanolamines to yield indoles. rsc.org This process often utilizes a water-gas shift reaction system (CO/H₂O). rsc.org Additionally, ruthenium catalysts have been used in the intermolecular condensation of nitroarenes and alkynes, although palladium has been reported to be more convenient for this specific transformation. researchgate.net Ruthenium catalysts are also employed in various C-H activation strategies to build the indole core. acs.orgnih.gov

Rhodium: Rhodium(III) catalysts are effective in the oxidative coupling of acetanilides with internal alkynes to form highly functionalized indoles. researchgate.net More recent strategies employ an in situ generated N-nitroso group as a transient oxidizing directing group, allowing the rhodium-catalyzed reaction between N-alkyl anilines and internal alkynes to proceed at room temperature. nih.gov Rhodium catalysis has also been applied to the regioselective alkylation of indoles with nitroalkenes. nih.govnih.gov

Cobalt: Cobalt(III) catalysts have been used for the synthesis of indoles through the C–H/N–O functionalization of enamines with nitrones and the oxidative coupling of N-arylureas with internal alkynes. mdpi.comccspublishing.org.cn Cobalt can also facilitate the synthesis of N-aroyl indoles from 2-nitroalkynes.

Iron: Iron, an earth-abundant and low-cost metal, is a classic reagent in indole synthesis. The Baeyer–Emmerling indole synthesis, first reported in 1869, uses iron metal for the reductive annulation of ortho-nitrocinnamic acid. Modern iron-catalyzed methods include the reductive cyclization of nitrostyrenes and other nitroarenes to form various aza-heterocycles, including indoles.

C-H Activation and Functionalization Strategies for Indole Derivatives

An alternative and highly convergent approach to this compound involves the direct functionalization of a pre-existing 6-nitro-1H-indole core. This strategy leverages the inherent reactivity of the indole ring, particularly at the C3 position.

Regioselective C3-Functionalization of Indoles

The C3 position of the indole nucleus is electron-rich and highly susceptible to electrophilic substitution. This intrinsic reactivity provides a direct pathway to introduce an iodine atom at this site. Starting with commercially available 6-nitroindole, a regioselective C3-iodination can be achieved using various electrophilic iodinating agents. This C-H functionalization approach avoids the multi-step construction of the indole ring and offers a more atom-economical route.

Common iodinating systems suitable for this transformation include molecular iodine (I₂) often in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), and iodine monochloride (ICl). rsc.org The reaction conditions can be tuned to achieve high regioselectivity for the C3 position, affording this compound directly.

Iodinating AgentTypical ConditionsSubstrateKey Features
I₂ / Oxidant I₂, H₂O₂ or other oxidant, various solvents6-Nitro-1H-indoleGreen and cost-effective reagents. rsc.org
N-Iodosuccinimide (NIS) NIS, CH₃CN or CH₂Cl₂6-Nitro-1H-indoleMild conditions, high selectivity for electron-rich heterocycles.
Iodine Monochloride (ICl) ICl, CH₂Cl₂ or other inert solvent6-Nitro-1H-indoleHighly reactive electrophilic iodine source.
C2-Functionalization via Directing Group Strategies

The selective functionalization of the C2 position of the indole ring is a significant challenge due to the inherent electronic preference for electrophilic substitution at the C3 position. To overcome this, directing group strategies have been developed that utilize a removable functional group to guide a metal catalyst to a specific C-H bond.

Recent studies have demonstrated catalyst-controlled, site-selective C-H functionalization of 3-acyl indoles. chemrxiv.org In these systems, an amide group at the C3 position can act as a versatile directing group. The choice of metal catalyst is crucial for determining the site of functionalization. For instance, using an Iridium(III)/Silver(I) catalyst system subverts the thermodynamically favored C3 functionalization, affording the C2-functionalized products in good to excellent yields. chemrxiv.orgnih.gov This method is notable for its exceptional level of site selectivity, providing the C2-functionalized indoles exclusively. chemrxiv.orgnih.gov The reaction proceeds via a directed C2-H activation, and the use of diazo compounds as coupling partners has been shown to be highly efficient. nih.gov

Similarly, a copper-catalyzed trifluoromethylation of indoles at the C2-position has been reported, employing a removable directing group to achieve high regioselectivity. researchgate.net This protocol offers a straightforward route to 2-trifluoromethylated indoles, which are of significant interest in pharmaceutical chemistry. researchgate.net The strategic use of directing groups thus provides a powerful method for accessing C2-substituted indoles that are otherwise difficult to synthesize. nih.gov

Table 1: Examples of C2-Functionalization of Indoles Using Directing Groups

Directing Group (Position)Catalyst SystemCoupling PartnerProduct TypeYield (%)Reference
Amide (C3)[IrCp*Cl₂]₂ / AgNTf₂ / AgOAcDiazooxindoleC2-Alkylation91 nih.gov
Amide (C3)Ir(III)/Ag(I)MetallocarbeneC2-FunctionalizationGood to Excellent chemrxiv.orgchemrxiv.org
N-Acyl (N1)Rh(I)Alkyl Carboxylic AcidsC2-Decarbonylative AlkylationHigh Efficiency researchgate.net
Remote C-H Activation in Substituted Indoles

While functionalization of the pyrrole ring of indole is well-established, achieving site-selective C-H activation on the benzenoid ring (positions C4, C5, C6, and C7) is considerably more challenging. nih.govacs.org This "remote" functionalization requires overcoming the intrinsic reactivity of the C2 and C3 positions. nih.gov Directing group strategies have been instrumental in solving this problem, enabling the synthesis of diverse, polysubstituted indole scaffolds. nih.gov

By installing a directing group on the indole nitrogen, chemists can steer metal catalysts to specific C-H bonds on the carbocyclic ring. For example, an N-P(O)tBu₂ group has been successfully used to direct palladium catalysts to the C7 position and copper catalysts to the C6 position for arylation reactions. nih.gov This strategy can be extended to target the C4 and C5 positions by placing an additional group, such as pivaloyl, at the C3 position. nih.gov These methods have enabled a wide range of transformations at the C7 position, including olefination, acylation, silylation, and carbonylation. nih.gov

Ruthenium-catalyzed strategies have also been developed for the regioselective arylation of substituted indoles at the C7 position. nih.gov These approaches often involve the initial reduction of the indole to an indoline, followed by directed C-H functionalization and subsequent re-aromatization to the indole. nih.gov Such multi-step sequences, while effective, highlight the demand for more direct methods. The development of novel directing groups and catalytic systems continues to be a primary focus in achieving direct and selective remote C-H functionalization of the indole core. researchgate.netnih.gov

Table 2: Remote C-H Activation in Indoles via Directing Groups

Directing Group (Position)CatalystPosition FunctionalizedReaction TypeYield (%)Reference
N-P(O)tBu₂ (N1)PalladiumC7ArylationNot specified nih.gov
N-P(O)tBu₂ (N1)CopperC6ArylationNot specified nih.gov
TfNH- (N1)Pd(OAc)₂C4Olefination88 nih.gov
Adamantoyl (N1)[Cp*IrCl₂]₂C4Bis-arylsulfenylationNot specified researchgate.net
Phosphorus group (N1)PalladiumC7SilylationNot specified researchgate.net

Green Chemistry Approaches for Sustainable Indole Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable and environmentally benign methods for indole synthesis. These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. Key strategies include the use of solvent-free reaction conditions, microwave-assisted synthesis, continuous flow chemistry, and biocatalysis.

Solvent-Free Reaction Conditions

Performing organic reactions without a solvent offers substantial environmental benefits by eliminating solvent waste, which is a major contributor to the E-factor (environmental factor) of chemical processes. Solvent-free, or solid-state, reactions can also lead to improved reaction rates and selectivity. organic-chemistry.org

The Bischler indole synthesis, for example, has been successfully adapted to a microwave-assisted, solvent-free process. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation to yield 2-arylindoles. The procedure avoids the use of organic solvents and toxic metal catalysts, offering a greener alternative to traditional methods. organic-chemistry.org Similarly, a solvent-free Mannich-type addition of indole to aldehydes has been reported, providing a direct route to bis(indolyl)alkanes and related structures at elevated temperatures. nih.gov Mechanochemical protocols, utilizing techniques like ball milling, have also been developed for reactions such as the Fischer indolisation, further expanding the scope of solvent-free indole synthesis. researchgate.net

Table 3: Examples of Solvent-Free Indole Synthesis

Reaction TypeReactantsConditionsYield (%)Reference
Bischler Synthesis (One-Pot)Anilines, Phenacyl bromidesMicrowave (540 W), 45-60 s52-75 organic-chemistry.org
Mannich-type AdditionIndole, ParaformaldehydeCaO, 100 °CNot isolated (GC yields) nih.gov
Madelung SynthesisN-o-tolylbenzamide, t-BuOKMicrowave, up to 160 °C40 sciforum.net
Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating the synthesis of medicinally relevant compounds, including indoles. nih.gov Microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. sciforum.netelte.hu

Numerous classical indole syntheses have been adapted to microwave conditions, including the Fischer, Madelung, Bischler-Mohlau, and Batcho-Leimgruber reactions. nih.gov For instance, the Madelung indole synthesis, which traditionally requires very high temperatures (360-380 °C), can be performed under solvent-free microwave conditions at significantly lower temperatures, reaching a maximum of 330 °C for only 20 minutes to achieve good yields. sciforum.net Another innovative approach involves the microwave-promoted cycloisomerization of 2-alkynylanilines in water, which can proceed without any added metal catalyst, offering a cleaner and more benign process. elte.hu One-pot, three-component coupling reactions for indole synthesis have also been developed using microwave assistance, allowing for the rapid assembly of polysubstituted indoles in moderate to excellent yields. nih.gov

Table 4: Microwave-Assisted Synthesis of Indole Derivatives

Reaction TypeSubstratesConditionsYield (%)Reference
Cycloisomerization2-EthynylanilineMicrowave, H₂O, KCl (0.2 equiv), 200 °C60 elte.hu
Bischler SynthesisAnilines, Phenacyl bromidesSolvent-free, Microwave (540 W), 45-60 s52-75 organic-chemistry.org
Madelung Synthesis4-tert-butyl-N-o-tolylbenzamide, t-BuOKSolvent-free, Microwave, 20 min, Tmax 330 °C64 sciforum.net
Sonogashira Coupling / Cyclization2-Iodoaniline, Terminal alkyne, Aryl iodidePdCl₂(PPh₃)₂, CuI, Et₃N/CH₃CN, Microwave, 60-90 °CModerate to Excellent nih.gov
Continuous Flow Chemistry for Optimized Synthesis of Indole Derivatives

Continuous flow chemistry is a modern synthetic paradigm that offers significant advantages over traditional batch processing, including enhanced safety, superior process control, and straightforward scalability. mdpi.comnih.gov These benefits make it a highly attractive technology for the synthesis of indole derivatives, particularly in industrial settings. mdpi.comsemanticscholar.org

The Fischer indole synthesis has been extensively studied in flow systems. By pumping reagents through heated reactors under high-temperature and pressure conditions, reaction times can be reduced to mere minutes while achieving high yields and productivity. mdpi.com For example, the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) can be achieved in 96% yield with a residence time of only 3 minutes. mdpi.com The Reissert indole synthesis has also been adapted to a continuous flow setup using an H-cube system for the hydrogenation step, drastically shortening the time required compared to batch catalysis. mdpi.com More complex chemo-enzymatic cascade reactions have also been developed in continuous flow, allowing for the multi-step synthesis of compounds like indole-3-acetic acid in a telescoped process that protects the enzyme from harsh chemical conditions used in subsequent steps. rsc.org

Table 5: Continuous Flow Synthesis of Indole Derivatives

Reaction TypeKey ReagentsFlow System / ConditionsYield (%)Productivity / Residence TimeReference
Fischer SynthesisCyclohexanone, PhenylhydrazineMicrowave-heated flow cell, 150 °C910.5 mL/min flow rate mdpi.com
Reissert Synthesis (Step 2)Ethyl 2-(2-nitrophenyl)-3-oxobutanoateH-cube system (hydrogenation)Not specifiedExtremely short time mdpi.com
Fischer SynthesisPhenylhydrazine, PropylaldehydeCorning G1 reactor, [EMIM][BF4], 150 °C95.315 min residence time akjournals.com
Chemo-enzymatic CascadeL-TryptophanTelescoped flow reactors (enzymatic + acid hydrolysis)48.5 (overall)11.16 g L⁻¹ day⁻¹ rsc.org
Biocatalysis for Selective Indole Functionalization

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under mild, environmentally friendly conditions. While its application in complex indole synthesis is still developing, it holds immense promise for creating functionalized indoles with high precision.

A prime example is the chemo-enzymatic synthesis of indole-3-acetic acid (IAA). In a continuous flow system, the enzyme tryptophan 2-monooxygenase (TMO) first catalyzes the oxidative decarboxylation of L-tryptophan to indole-3-acetamide (B105759) (IAM). rsc.org This intermediate is then hydrolyzed to IAA in a subsequent chemical step under acidic conditions. rsc.org This telescoped flow setup is crucial as it separates the enzymatic and chemical steps, preventing the denaturation of the enzyme by the acid and heat required for hydrolysis. rsc.org

The enantioselective functionalization of the indole N-H group has also been achieved using N-heterocyclic carbene (NHC) organocatalysis. acs.org In this strategy, the catalyst adds to an aldehyde group at a remote position (C7) of the indole, which in turn controls the stereoselectivity of a subsequent reaction involving the N-H group, leading to multicyclic products with excellent enantiomeric ratios. acs.org While not a direct enzymatic process, this organocatalytic approach mimics the high selectivity found in biological systems and represents a powerful tool for asymmetric indole functionalization.

Utilization of Ionic Liquids and Deep Eutectic Solvents

In the pursuit of more sustainable chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have made them attractive media for various organic transformations, including the synthesis of indole derivatives.

While specific applications of ILs and DESs in the direct synthesis of this compound are not extensively documented, their utility in the synthesis of key precursors, such as nitroindoles, is well-established. For instance, the nitration of indoles, a critical step in obtaining the 6-nitroindole precursor, can be effectively carried out in ionic liquids. The use of ILs can lead to improved regioselectivity and easier product isolation compared to traditional nitrating conditions that often employ harsh acids. For example, electrophilic nitration of aromatic compounds has been successfully performed in 1-ethyl-3-methylimidazolium-based ionic liquids, offering a recyclable and efficient system.

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, offer similar advantages to ionic liquids but are often cheaper, less toxic, and more biodegradable. They have been employed in various organic reactions, including those involving indole functionalization. For example, the heteroatom-directed lateral lithiation of functionalized toluenes has been reported in a choline (B1196258) chloride-based eutectic mixture, demonstrating the potential of these solvents to facilitate regioselective functionalization, a key aspect in the synthesis of specifically substituted indoles. The solvation of indole in deep eutectic systems has been studied, revealing specific interactions that can influence reactivity and selectivity in subsequent chemical transformations.

Multicomponent Reactions (MCRs) for Diversified Indole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. Several MCRs have been adapted for the synthesis and functionalization of indole scaffolds, providing rapid access to complex molecules from simple starting materials.

Ugi-type Reactions Involving Indole-N-carboxylic Acids

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. A significant advancement in the application of the Ugi reaction to indole chemistry involves the use of indole-N-carboxylic acids as the carboxylic acid component. This approach allows for the direct incorporation of the indole moiety into the final product, leading to a wide range of structurally diverse indole-containing peptidomimetics.

While a direct Ugi reaction to form a this compound derivative is not straightforward, this methodology can be applied to precursors. For instance, a 6-nitroindole-N-carboxylic acid could potentially be used in a Ugi reaction to generate a scaffold that could be subsequently iodinated at the C3 position. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on the other components, enabling the creation of large chemical libraries for biological screening.

Table 1: Representative Ugi Reaction with an Indole-N-carboxylic Acid Derivative

AldehydeAmineIsocyanideIndole-N-carboxylic AcidProduct Structure (General)
R¹-CHOR²-NH₂R³-NCIndole-1-COOHIndole-1-CO-N(R²)-CH(R¹)-CO-NH-R³
Mannich Reaction and Gramine Chemistry in Indole Functionalization

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. Indole, with its nucleophilic C3 position, readily participates in the Mannich reaction to form 3-aminomethylindoles, commonly known as Gramine and its derivatives.

The synthesis of Gramine from indole, formaldehyde, and dimethylamine (B145610) is a classic example. This reaction is highly efficient and provides a versatile intermediate for further functionalization. The dimethylamino group in Gramine is an excellent leaving group, allowing for its displacement by a variety of nucleophiles to introduce diverse substituents at the C3 position of the indole ring.

For the synthesis of precursors to this compound, a Mannich reaction could be performed on 6-nitro-1H-indole. The resulting 3-(dimethylaminomethyl)-6-nitro-1H-indole could then serve as a substrate for nucleophilic substitution reactions.

Table 2: The Mannich Reaction with Indole Derivatives

Indole DerivativeAldehydeAmineProduct (Gramine Derivative)
1H-IndoleFormaldehydeDimethylamine3-(Dimethylaminomethyl)-1H-indole (Gramine)
6-Nitro-1H-indoleFormaldehydeDimethylamine3-(Dimethylaminomethyl)-6-nitro-1H-indole

The mechanism of the Mannich reaction involves the initial formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile and is attacked by the nucleophilic C3 position of the indole.

Novel MCRs for Indole-Fused Heterocycles

The development of novel multicomponent reactions continues to expand the synthetic toolbox for accessing complex indole-containing molecules. These reactions often lead to the formation of indole-fused heterocyclic systems, which are of significant interest in medicinal chemistry. While not directly leading to this compound, these methodologies highlight the versatility of MCRs in indole chemistry and could be adapted to appropriately substituted precursors.

Halogenation and Nitration Strategies for Indole Scaffolds

The introduction of halogen and nitro groups onto the indole scaffold is a fundamental transformation in the synthesis of many functionalized indoles, including this compound. The synthesis of this target molecule can be envisioned through two primary retrosynthetic pathways: the iodination of 6-nitro-1H-indole or the nitration of 3-iodo-1H-indole.

Direct Electrophilic Iodination of Indoles

The C3 position of the indole ring is highly susceptible to electrophilic attack. Direct electrophilic iodination is a common method for introducing an iodine atom at this position. Various iodinating reagents can be employed for this purpose.

For the synthesis of this compound, the direct iodination of 6-nitro-1H-indole is a plausible route. However, the presence of the electron-withdrawing nitro group at the 6-position significantly deactivates the indole ring towards electrophilic substitution. This deactivation makes the iodination at the C3 position more challenging compared to an unsubstituted indole. Therefore, more reactive iodinating agents or harsher reaction conditions may be required.

Commonly used reagents for the electrophilic iodination of indoles include:

Iodine (I₂) : Often used in the presence of a base or an oxidizing agent to generate a more electrophilic iodine species.

N-Iodosuccinimide (NIS) : A mild and efficient source of electrophilic iodine.

Iodine monochloride (ICl) : A more reactive iodinating agent that can be effective for less reactive substrates.

The choice of solvent and reaction temperature is also crucial for achieving good yields and selectivity.

Table 3: Common Reagents for Electrophilic Iodination of Indoles

ReagentTypical ConditionsComments
I₂/Base (e.g., NaOH)Aqueous or alcoholic solvent, room temperatureMild conditions, suitable for activated indoles.
N-Iodosuccinimide (NIS)Acetonitrile or DMF, room temperatureWidely used, good yields, and selectivity.
Iodine monochloride (ICl)Dichloromethane or other chlorinated solvents, low temperatureMore reactive, suitable for deactivated indoles.

The synthesis of 6-nitro-1H-indole as a precursor can be achieved through various methods, including the nitration of indole itself, although this often leads to a mixture of isomers. More regioselective syntheses have been developed, for example, from enaminones and nitroaromatic compounds.

Alternatively, the synthesis of 3-iodo-1H-indole followed by nitration could be considered. However, nitration of 3-iodo-1H-indole is likely to be complex, potentially leading to a mixture of nitro-substituted isomers and possible oxidation or displacement of the iodine atom. Therefore, the iodination of 6-nitro-1H-indole is generally the more synthetically viable approach.

Regioselective Nitration of Indole Systems

The synthesis of nitroindoles, key precursors for compounds such as this compound, is complicated by the indole ring's susceptibility to polymerization and oxidation under strongly acidic conditions typically used for nitration. bhu.ac.in The pyrrole moiety of the indole system is highly electron-rich, making electrophilic substitution the dominant reaction pathway. The preferred site for electrophilic attack is the C-3 position, as the resulting cationic intermediate (a 3H-indolium cation) is more stable, allowing for delocalization of the positive charge by the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

Direct nitration of indole with conventional reagents like nitric acid and sulfuric acid is often problematic, leading to low yields and the formation of polymeric tars. bhu.ac.in To circumvent these issues, various strategies have been developed to achieve regioselective nitration.

Nitration at the C-3 Position: To achieve nitration at the C-3 position, non-acidic nitrating agents are typically employed. Reagents such as benzoyl nitrate or ethyl nitrate can be used. bhu.ac.in Another effective method involves the use of acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures, particularly on N-protected indoles. researchgate.net The N-protection strategy is crucial as it reduces the basicity of the indole ring and prevents protonation at C-3, which would deactivate the pyrrole ring towards electrophilic attack. bhu.ac.inresearchgate.net For instance, N-protected indoles react smoothly with acetyl nitrate to afford the corresponding 3-nitroindoles in good to excellent yields. researchgate.net A recently developed method utilizes ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate, an effective electrophilic nitrating agent for various indoles under non-acidic and non-metallic conditions. nih.govrsc.orgrsc.org This method shows strong regioselectivity for the 3-position. rsc.org

Nitration at the Benzene Ring (C-6 Position): Introducing a nitro group at the C-6 position requires different strategies that direct the electrophile away from the more reactive pyrrole ring. One approach is to first introduce a substituent at the C-3 position that deactivates the pyrrole ring towards further electrophilic substitution. For example, nitration of 3-acetylindole (B1664109) or indole-3-carbonitrile with concentrated nitric acid yields predominantly the 6-nitro derivative. umn.edu

Alternatively, synthesis of 6-nitroindole can be achieved through cyclization of a pre-functionalized benzene precursor. The Fischer indole synthesis is a classic method, which can utilize a nitrophenylhydrazine. For example, Rydon and Siddappa explored the synthesis of various nitroindoles, including 6-nitroindole, starting from the corresponding nitrophenylhydrazones of ethyl pyruvate, followed by cyclization using polyphosphoric acid as a catalyst, hydrolysis, and decarboxylation. acs.org More contemporary methods involve the transition-metal-free intermolecular annulation of dinitrobenzenes with β-enaminones, promoted by cesium carbonate, which regioselectively affords 6-nitroindoles in moderate to good yields. rsc.orgrsc.org Another approach involves the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base like potassium tert-butoxide, which can yield both 4- and 6-substituted nitroindoles. researchgate.net

The choice of nitration strategy is therefore dictated by the desired position of the nitro group on the indole scaffold.

Nitration MethodTarget PositionReagentsKey Features
Non-acidic NitrationC-3Benzoyl nitrate, Ethyl nitrateAvoids acidic conditions that cause polymerization. bhu.ac.in
N-Protected NitrationC-3Acetyl nitrate on N-protected indolesGood to excellent yields; protection prevents deactivation. researchgate.net
Trifluoroacetyl NitrateC-3Ammonium tetramethylnitrate, Trifluoroacetic anhydrideNon-acidic, non-metallic, high regioselectivity. rsc.orgrsc.org
Nitration of 3-Substituted IndolesC-6Concentrated nitric acid on 3-acylindolesC-3 substituent deactivates the pyrrole ring. umn.edu
Fischer Indole SynthesisC-4, C-5, C-6, C-7Nitrophenylhydrazones, Polyphosphoric acidBuilds the indole ring from a pre-nitrated precursor. acs.org
Annulation ReactionC-6Dinitrobenzenes, β-enaminones, Cs₂CO₃Transition-metal-free, highly regioselective. rsc.orgrsc.org
Sequential Iodination and Nitration Strategies for this compound

The synthesis of this compound necessitates the introduction of two different substituents at specific positions on the indole ring. This is typically achieved through sequential electrophilic substitution reactions. The order of these reactions is critical and depends on the directing effects of the substituents and their influence on the reactivity of the indole ring.

Two primary synthetic routes can be envisioned:

Iodination of 6-nitro-1H-indole: This pathway begins with the synthesis of 6-nitro-1H-indole. The nitro group is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzene ring. However, its effect on the reactivity of the separate, electron-rich pyrrole ring is less straightforward. The pyrrole ring remains the most nucleophilic part of the molecule. Therefore, electrophilic iodination would be expected to occur preferentially at the C-3 position. Reagents commonly used for the iodination of indoles include iodine monochloride (ICl) or N-iodosuccinimide (NIS). researchgate.net Given the deactivating nature of the nitro group, slightly harsher conditions might be required compared to the iodination of unsubstituted indole, but the inherent reactivity of the C-3 position should ensure high regioselectivity.

Nitration of 3-iodo-1H-indole: This alternative route starts with the iodination of indole at the C-3 position. The iodine at C-3 deactivates the ring somewhat towards further electrophilic substitution but is considered an ortho-, para-director. The subsequent nitration step would introduce a nitro group onto the benzene ring. The directing effect of the indole nitrogen, which strongly favors substitution at C-5, and the directing effect of the C-3 iodo group must be considered. Nitration of 3-substituted indoles often leads to substitution at the C-6 position, especially with deactivating C-3 substituents. umn.edu Therefore, nitration of 3-iodoindole could potentially yield the desired this compound, alongside other isomers.

The first strategy, iodination of 6-nitro-1H-indole, is generally considered more reliable for achieving the desired regiochemistry due to the strong directing effect of the indole nucleus towards C-3 substitution.

Precursor Synthesis and Intermediate Chemistry for this compound

Synthesis of Key Nitroaniline Intermediates

The synthesis of 6-nitro-1H-indole often relies on ring-forming reactions starting from appropriately substituted anilines. For the synthesis of 6-nitro-1H-indole, m-nitroaniline is a key precursor. researchgate.net Various indole syntheses can be adapted for this purpose.

For example, the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base like t-BuOK can produce a mixture of 4- and 6-nitroindoles. researchgate.net This reaction proceeds via an oxidative nucleophilic substitution of hydrogen, where the enolate anion attacks the positions ortho to the amino group of m-nitroaniline. researchgate.net

Another pathway involves the Japp-Klingemann reaction to form a phenylhydrazone from m-nitroaniline, which can then be cyclized under Fischer indole synthesis conditions. The synthesis of ethyl 6-nitroindole-2-carboxylate, a precursor to 6-nitroindole, has been achieved starting from m-nitrophenylhydrazone of ethyl pyruvate and cyclizing it with polyphosphoric acid. acs.org

PrecursorSynthetic MethodReagentsProduct
m-NitroanilineMąkosza ReactionEnolizable ketones, t-BuOK4- and 6-Nitroindoles researchgate.net
m-NitroanilineFischer Indole SynthesisEthyl pyruvate, Polyphosphoric acidEthyl 6-nitroindole-2-carboxylate acs.org

Synthesis of Iodo-substituted Precursors

The synthesis of 3-iodo-1H-indole or other iodo-substituted precursors often begins with an iodo-substituted aniline. For instance, N,N-dialkyl-2-iodoanilines are versatile starting materials. nih.gov A powerful method for synthesizing 3-iodoindoles involves a two-step process: a Sonogashira cross-coupling of an N,N-dialkyl-o-iodoaniline with a terminal acetylene (B1199291), followed by an electrophilic cyclization of the resulting N,N-dialkyl-o-(1-alkynyl)aniline using molecular iodine (I₂). This sequence yields 2,3-disubstituted 3-iodoindoles in excellent yields. nih.gov

Direct iodination of aniline derivatives is also a common method. The iodination of anilines can be achieved using various reagents, including N-iodosuccinimide (NIS) or iodine monochloride (ICl). The regioselectivity is controlled by the directing effects of the amino group and any other substituents present on the ring. For example, 2-iodo-6-nitroaniline (B3030888) can be synthesized via the nitration of aniline followed by iodination. These substituted anilines can then be used in various indole synthesis methodologies.

PrecursorSynthetic MethodReagentsProduct
N,N-Dialkyl-o-iodoanilineSonogashira/Electrophilic CyclizationTerminal acetylene, Pd/Cu catalyst, I₂2,3-Disubstituted 3-iodoindoles nih.gov
AnilineNitration/IodinationHNO₃/H₂SO₄, then NIS or ICl2-Iodo-nitroanilines

Reactivity and Functionalization of 3 Iodo 6 Nitro 1h Indole

Electrophilic Aromatic Substitution (EAS) of 3-Iodo-6-nitro-1H-indole

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the reaction's feasibility and outcome are heavily influenced by the electronic effects of the existing iodo and nitro substituents.

The regiochemical outcome of EAS on this compound is a complex interplay of the directing effects of the indole (B1671886) ring system and its substituents. The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and thus the preferred site of electrophilic attack. quimicaorganica.orgstackexchange.com However, in the target molecule, the C3 position is already occupied by an iodine atom.

When the C3 position is blocked, electrophilic attack can be directed to other positions, primarily the C2 position of the pyrrole (B145914) ring or positions on the benzene (B151609) ring (C4, C5, C7). The directing effects of the existing substituents are as follows:

Iodo Group (at C3): Halogens are generally deactivating due to their electron-withdrawing inductive effect, but they are ortho, para-directors because of their electron-donating resonance effect. An electrophilic attack directed by the iodo group would be steered towards the C2 (ortho) and C4 (ortho) positions.

Nitro Group (at C6): The nitro group is a powerful deactivating group and a meta-director for electrophilic substitution. pearson.comyoutube.com It strongly withdraws electron density from the aromatic ring, making substitution more difficult. It directs incoming electrophiles to the positions meta to itself, which in this case are the C5 and C7 positions.

Considering these competing effects, electrophilic substitution on the heavily deactivated benzene ring is predicted to be challenging. If a reaction were to occur, the most likely positions for substitution would be C5 or C7, as directed by the powerful meta-directing nitro group.

The nitro group (-NO₂) at the C6 position exerts a profound influence on the reactivity of the entire indole system towards electrophiles. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic rings. youtube.comminia.edu.eg This deactivation means that harsher reaction conditions are generally required to achieve electrophilic substitution compared to unsubstituted indole. wikipedia.org

The delocalization of the ring's π-electrons into the nitro group creates partial positive charges at the ortho (C5, C7) and para (not applicable within the benzene ring) positions relative to the C6-nitro bond. youtube.com This destabilizes the cationic intermediates (Wheland intermediates) that would form from an attack at these sites. Consequently, electrophilic attack is directed to the meta positions (C5 and C7), which are less destabilized. pearson.comyoutube.com Therefore, any successful EAS reaction on the benzene ring of this compound is expected to yield products substituted at the C5 or C7 position.

SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions
-I (Iodo)C3Deactivating, Ortho, Para-directingWeakly directs to C2, C4C2, C4
-NO₂ (Nitro)C6Strongly Deactivating, Meta-directingStrongly directs to C5, C7C5, C7

The different positions within the pyrrole moiety of this compound exhibit distinct reactivities.

N1 Position: The nitrogen atom of the indole ring possesses an acidic proton. This proton can be removed by a base to generate a nucleophilic indolide anion. This anion can then readily react with various electrophiles in N-alkylation or N-acylation reactions. The presence of the electron-withdrawing 6-nitro group enhances the acidity of the N-H bond, facilitating its deprotonation. nih.gov Studies on 3-nitroindoles have shown they can serve as N-centered nucleophiles after deprotonation with a base like potassium carbonate. nih.gov

C2 Position: While the C3 position is electronically favored for EAS in indoles, the C2 position is the next most likely site within the pyrrole ring, especially when C3 is blocked. However, the combined deactivating effects of the C3-iodo and C6-nitro groups significantly reduce the nucleophilicity of the C2 position, making electrophilic attack at this site unfavorable under normal conditions. In contrast, for certain activated indole derivatives, such as 1-methoxy-6-nitroindole-3-carbaldehyde, the C2 position is susceptible to nucleophilic attack. nii.ac.jpresearchgate.net

C3 Position: The C3 position is occupied by an iodine atom. This opens the possibility for an ipso-substitution reaction, where an incoming electrophile attacks the C3 carbon and displaces the iodine atom. wikipedia.org Iodine can be a good leaving group in such electrophilic aromatic substitutions, allowing for the introduction of other functional groups at the C3 position. Azo coupling reactions on 3-alkylindoles, for instance, are believed to proceed via initial electrophilic attack at the C3 position. rsc.org

Nucleophilic Reactions and Transformations of this compound

The electron-deficient nature of the this compound ring system, imparted by the nitro group, makes it a substrate for various nucleophilic reactions.

The proton on the N1 nitrogen of the indole ring is acidic. The acidity of this N-H bond in this compound is significantly increased by the strong electron-withdrawing effect of the nitro group at the C6 position. This enhanced acidity facilitates the deprotonation of the indole nitrogen by a variety of bases (e.g., sodium hydride, potassium carbonate) to form a resonant-stabilized N-metallated indole derivative, often referred to as an indolide anion. nih.govnih.gov This anion is a potent nucleophile and serves as a key intermediate for introducing substituents at the nitrogen atom via reactions with electrophiles like alkyl halides or acyl chlorides.

CompoundSolventpKa ValueReference
IndoleAcetonitrile32.78 nih.gov
6-Nitro-indoleAcetonitrile~30-32 (estimated) nih.gov
7-Nitro-indoleAcetonitrile30.12 nih.gov

Note: A specific pKa for 6-nitro-indole was not found, but related nitroindoles show increased acidity (lower pKa) compared to indole. nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups and a suitable leaving group. wikipedia.org The nitro group at C6 strongly activates the benzene portion of the indole ring towards nucleophilic attack. According to the mechanism of SNAr, this activation is most pronounced at the positions ortho (C5, C7) and para (C3) to the electron-withdrawing group. libretexts.org

For a classic SNAr reaction to occur on this compound, a leaving group (typically a halide) would need to be present at the C5 or C7 positions. In the absence of such a leaving group, a direct SNAr reaction is not feasible. The iodine atom at C3 is meta to the nitro group and is therefore not activated towards nucleophilic displacement via the SNAr mechanism. While reactions involving the displacement of a hydride ion (H⁻) are known (e.g., Vicarious Nucleophilic Substitution), there is no specific literature detailing such transformations for this particular substrate.

Selective Reduction of the Nitro Group to an Amino Functionality

The selective reduction of the nitro group in this compound to an amino functionality, yielding 6-amino-3-iodo-1H-indole, is a crucial transformation in the synthesis of various functionalized indole derivatives. This process requires careful selection of reducing agents to avoid the simultaneous reduction or elimination of the C3-iodo substituent.

Several methods have been successfully employed for this selective reduction. A common approach involves the use of metal catalysts with a hydrogen source. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen atmosphere can effectively reduce the nitro group while leaving the iodo group intact. acs.org Another effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol or ethyl acetate (B1210297). stackexchange.com This reagent is known for its chemoselectivity in reducing aromatic nitro compounds in the presence of other reducible or acid-sensitive groups, including halogens. stackexchange.com

Transformations of the C3-Iodo Group (e.g., halogen-metal exchange, direct substitution)

The C3-iodo group in this compound is a versatile handle for further functionalization of the indole core. Two primary transformations of this group are halogen-metal exchange and direct substitution reactions.

Halogen-Metal Exchange:

Halogen-metal exchange is a powerful method for converting an aryl iodide into an organometallic species, which can then react with various electrophiles. wikipedia.org This reaction typically involves treating the iodo-substituted indole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu The resulting 3-lithio-6-nitro-1H-indole is a highly reactive intermediate that can participate in a variety of bond-forming reactions. For this specific substrate, the presence of the acidic N-H proton on the indole ring necessitates the use of at least two equivalents of the organolithium reagent, with the first equivalent acting as a base to deprotonate the nitrogen.

A potential challenge in performing halogen-metal exchange on this compound is the presence of the electron-withdrawing nitro group, which can influence the stability and reactivity of the organolithium intermediate. However, protocols using a combination of i-PrMgCl and n-BuLi have been developed to perform halogen-metal exchange on heterocyclic substrates with acidic protons under non-cryogenic conditions, which could be applicable here. nih.gov

Direct Substitution:

While direct nucleophilic aromatic substitution of the iodo group is generally difficult on an electron-rich indole ring, the presence of the strongly electron-withdrawing nitro group at the 6-position can activate the C3 position towards nucleophilic attack under certain conditions. However, this is less common than the cross-coupling reactions discussed in the following section.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-heteroatom bond formation, and 3-iodoindoles are excellent substrates for these transformations. nih.gov The C3-iodo group of this compound provides a reactive site for various coupling partners.

Suzuki-Miyaura Coupling for C-C Bond Construction at C3

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position.

A typical procedure involves reacting this compound with a suitable boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate or potassium phosphate. The reaction is usually carried out in a solvent mixture, such as DMF/water or toluene/ethanol/water.

CatalystLigand (if applicable)BaseSolventTemperature (°C)Yield (%)Ref.
Pd(OAc)₂PPh₃Na₂CO₃DMF/H₂O100Good nih.gov
Pd(PPh₃)₄-K₃PO₄Toluene/EtOH/H₂O80-100Varies

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base such as an amine. The alkynylation of this compound at the C3 position provides access to 3-alkynyl-6-nitro-1H-indoles, which are valuable intermediates for the synthesis of more complex molecules.

The reaction is generally performed by treating this compound with a terminal alkyne in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a co-catalyst such as copper(I) iodide (CuI). An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves as both the base and often as the solvent.

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Ref.
PdCl₂(PPh₃)₂CuIEt₃NEt₃NRoom Temp.Good nih.gov
Pd(OAc)₂CuIi-Pr₂NHDMF60-80Varies

Heck Reaction and Mizoroki-Heck Type Couplings

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction provides a means to introduce alkenyl substituents at the C3 position of this compound.

In a typical Heck reaction, this compound is reacted with an alkene, such as an acrylate, styrene, or other vinyl derivative, in the presence of a palladium catalyst and a base. Common catalysts include palladium(II) acetate, and the base is often a tertiary amine like triethylamine or a solid base such as sodium carbonate.

CatalystBaseAdditive (if applicable)SolventTemperature (°C)Yield (%)Ref.
Pd(OAc)₂Na₂CO₃n-Bu₄NClDMF80-100Good nih.gov
Pd(PPh₃)₄Et₃N-Acetonitrile80Varies

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing arylamines from aryl halides. In the context of this compound, this reaction enables the introduction of a wide variety of primary and secondary amines at the C3 position.

The reaction typically involves treating this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is crucial for the success of the reaction and often includes bulky, electron-rich phosphines like Xantphos or BINAP. The base is typically a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XantphosNaOt-BuToluene80-110Varies
Pd(OAc)₂BINAPCs₂CO₃Dioxane100Varies

Negishi and Stille Coupling Strategies

The Negishi and Stille couplings are prominent palladium-catalyzed cross-coupling reactions that facilitate the formation of carbon-carbon bonds. While specific studies detailing the Negishi and Stille couplings of this compound are not extensively documented in the reviewed literature, the known reactivity of similar 3-iodoindoles suggests its high potential as a coupling partner.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. The electron-withdrawing nature of the nitro group at the 6-position of the indole ring is expected to enhance the electrophilicity of the C3 position, making the carbon-iodine bond more susceptible to oxidative addition to the palladium catalyst. This activation would likely facilitate the coupling with various organozinc reagents, including alkyl, aryl, and vinylzinc species. The general tolerance of the Negishi coupling to a wide range of functional groups suggests that the nitro group would remain intact under typical reaction conditions.

Stille Coupling: The Stille reaction utilizes an organostannane as the coupling partner for the organohalide. Similar to the Negishi coupling, the electronic properties of this compound should favor the key steps of the catalytic cycle. The reaction is known for its mild conditions and tolerance of sensitive functional groups, making it a suitable method for the functionalization of this nitro-substituted indole. The coupling could be employed to introduce aryl, heteroaryl, vinyl, and alkynyl groups at the C3 position, leading to a diverse library of 6-nitroindole (B147325) derivatives.

Coupling ReactionOrganometallic ReagentCatalyst SystemPotential Products
Negishi CouplingR-ZnXPd(0) catalyst (e.g., Pd(PPh₃)₄)3-R-6-nitro-1H-indole (R = alkyl, aryl, vinyl)
Stille CouplingR-Sn(Alkyl)₃Pd(0) catalyst (e.g., Pd(PPh₃)₄)3-R-6-nitro-1H-indole (R = aryl, heteroaryl, vinyl, alkynyl)

Dearomatization and Cycloaddition Reactions of this compound

The electron-deficient nature of the indole ring in this compound, a consequence of the strongly electron-withdrawing nitro group, renders it susceptible to dearomatization and cycloaddition reactions. These transformations provide access to three-dimensional polycyclic structures that are of significant interest in medicinal chemistry and materials science.

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloaddition reactions represent a powerful tool for the construction of cyclobutane rings. In the context of 3-nitroindoles, the electron-deficient double bond can act as a dienophile in reactions with alkenes upon photochemical activation. While specific examples involving this compound are scarce, the general reactivity of 3-nitroindoles in such transformations has been established. These reactions typically proceed via a triplet excited state of the nitroindole, which then undergoes a stepwise or concerted cycloaddition with an alkene to form a cyclobutane-fused indoline. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the indole and the alkene.

[3+2] Cycloaddition Reactions

The C2-C3 double bond of 3-nitroindoles can readily participate as a 2π component in [3+2] cycloaddition reactions with various 1,3-dipoles. This reactivity provides a direct route to five-membered heterocyclic rings fused to the indole core. For instance, the reaction of 3-nitroindoles with azomethine ylides, nitrile oxides, or diazoalkanes can lead to the formation of pyrrolidino-, isoxazolino-, and pyrazolino-fused indolines, respectively. The presence of the nitro group significantly activates the indole system towards these cycloadditions. The iodo substituent at the C3 position might influence the regioselectivity of the cycloaddition, although its electronic effect is generally less pronounced than that of the nitro group.

[4+2] Cycloaddition (Diels-Alder) Reactions

In Diels-Alder reactions, the electron-deficient C2-C3 double bond of 3-nitroindoles can act as a dienophile, reacting with a variety of dienes to form six-membered rings. This dearomative cycloaddition provides a powerful method for the construction of carbazole and tetrahydrocarbazole frameworks. The reaction is typically promoted by thermal or Lewis acid catalysis. The stereochemical outcome of the Diels-Alder reaction is governed by the endo rule, and the regioselectivity is controlled by the electronic properties of both the diene and the dienophile. The 6-nitro substituent on the indole ring further enhances its dienophilic character, making it a highly reactive partner in these cycloadditions.

Cycloaddition TypeReactant PartnerResulting Ring System
[2+2] CycloadditionAlkeneCyclobutane-fused indoline
[3+2] Cycloaddition1,3-DipoleFive-membered heterocycle-fused indoline
[4+2] CycloadditionDieneTetrahydrocarbazole

Intramolecular Variants of Cycloaddition Reactions

When the reacting partner (alkene, 1,3-dipole, or diene) is tethered to the indole nucleus, intramolecular cycloaddition reactions can occur, leading to the formation of complex polycyclic systems. These intramolecular variants are often highly efficient and stereoselective due to the conformational constraints imposed by the tether. For example, a 3-nitroindole bearing an alkenyl chain at the N1 position could potentially undergo an intramolecular Diels-Alder reaction to afford a bridged or fused polycyclic indoline. Similarly, intramolecular [3+2] and [2+2] cycloadditions can be envisioned, providing access to a wide range of architecturally complex molecules. The length and nature of the tether play a crucial role in determining the feasibility and outcome of these intramolecular cyclizations.

Dearomatization via Michael Addition Pathways

The electrophilic character of the C2 position of 3-nitroindoles makes them excellent Michael acceptors. The dearomatization of this compound can be initiated by the conjugate addition of a wide range of nucleophiles to the C2 position. This initial Michael addition generates a nitronate intermediate, which can then be trapped by an electrophile or undergo further intramolecular reactions. This strategy has been widely employed for the synthesis of various functionalized indoline derivatives. The presence of the iodo group at C3 could potentially be displaced by the nucleophile or participate in subsequent transformations, further expanding the synthetic utility of this dearomatization strategy.

Oxidation and Reduction Reactions of this compound

The reactivity of the this compound molecule is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing nitro group, as well as the presence of a halogen substituent. These features allow for a range of oxidation and reduction reactions, which can be directed to specific parts of the molecule under controlled conditions. The selective transformation of the indole nucleus, the nitro group, or the pyrrolic ring is of significant interest in synthetic organic chemistry for the generation of diverse molecular architectures.

Selective Oxidation of the Indole Nucleus

The oxidation of the indole nucleus in this compound is a challenging transformation due to the presence of the electron-withdrawing nitro and iodo groups, which deactivate the indole ring towards electrophilic attack. However, under specific conditions, selective oxidation can be achieved. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of similarly substituted indoles suggests that oxidation would likely target the C2-C3 double bond.

The electron-rich nature of the indole core generally makes it susceptible to oxidation, often leading to a mixture of products. For indoles bearing electron-withdrawing groups, the reaction is generally more sluggish. The choice of oxidant and reaction conditions is crucial to achieve selectivity. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the epoxidation of the C2-C3 double bond of indoles, which can then rearrange to form oxindoles. However, the presence of the deactivating nitro group at the 6-position and the iodo group at the 3-position would likely necessitate harsher reaction conditions.

Oxidizing AgentPotential Product(s)Reaction ConditionsExpected Selectivity
m-CPBA2-oxo-3-iodo-6-nitro-indolineInert solvent, controlled temperatureModerate to good
Ozone (O₃)N-(2-formyl-4-nitrophenyl)formamideReductive or oxidative workupPotential for ring opening
Dimethyldioxirane (DMDO)2,3-epoxy-3-iodo-6-nitro-indolineAcetone, low temperatureHigh for epoxidation

This table is illustrative and based on general indole reactivity. Specific experimental data for this compound is not currently available.

Controlled Reduction of the Nitro Group in the Presence of Iodine

The selective reduction of the nitro group in this compound to an amino group, while preserving the iodo substituent, is a synthetically valuable transformation. The challenge lies in preventing the concurrent reduction or elimination of the iodine atom, as many reducing agents can also affect carbon-halogen bonds.

Several methods are available for the chemoselective reduction of aromatic nitro compounds in the presence of halides. These methods often employ specific reagents and catalysts that exhibit a high degree of functional group tolerance. Common reducing agents for this purpose include tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), and catalytic transfer hydrogenation.

For instance, the use of SnCl₂ in an acidic medium is a classical and effective method for the reduction of nitroarenes without affecting aryl halides. The reaction proceeds under mild conditions and typically affords the corresponding aniline (B41778) in good yield. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate or hydrazine in the presence of a catalyst such as palladium on carbon (Pd/C), can also be a mild and selective method. The choice of catalyst and reaction parameters is critical to avoid dehalogenation.

While specific experimental data for the controlled reduction of the nitro group in this compound is not extensively reported, the following table summarizes common conditions used for the selective reduction of nitroarenes containing halogens, which could be applicable.

Reducing SystemProductSolventTemperature (°C)Reported Yields (for analogous systems)
SnCl₂ / HCl6-amino-3-iodo-1H-indoleEthanolReflux70-90%
Fe / NH₄Cl6-amino-3-iodo-1H-indoleEthanol/WaterReflux65-85%
Na₂S₂O₄ / H₂O6-amino-3-iodo-1H-indoleBiphasicRoom Temp60-80%
H₂ (1 atm), Pd/C6-amino-3-iodo-1H-indoleMethanolRoom TempVariable, risk of deiodination

This table is based on general methodologies for the selective reduction of nitroarenes and does not represent specific experimental results for this compound.

Hydrogenation of the Pyrrolic Ring to Indolines

The hydrogenation of the pyrrolic ring of this compound to yield the corresponding indoline derivative requires careful selection of catalysts and reaction conditions to achieve selectivity. The goal is to saturate the C2-C3 double bond of the indole nucleus without affecting the nitro group or the iodo substituent. This transformation is challenging because catalytic hydrogenation is a powerful reduction method that can also reduce nitro groups and cause dehalogenation.

Heterogeneous catalysts like platinum on carbon (Pt/C) are often effective for the hydrogenation of indoles to indolines. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure. The choice of solvent can also influence the selectivity of the reaction. Acidic conditions can sometimes promote the hydrogenation of the pyrrole ring by protonating the indole, making it more susceptible to reduction.

However, given the presence of the easily reducible nitro group, achieving selective hydrogenation of the pyrrole ring is a significant synthetic hurdle. It is more likely that under typical hydrogenation conditions, the nitro group would be reduced in preference to, or concurrently with, the pyrrole ring. To achieve the desired transformation, a multi-step approach might be necessary, involving protection of the nitro group, followed by hydrogenation of the pyrrole ring, and subsequent deprotection.

CatalystHydrogen Pressure (atm)SolventTemperature (°C)Potential Side Reactions
Pt/C10-50Acetic Acid25-80Reduction of nitro group, deiodination
Rh/C10-50Ethanol25-80Reduction of nitro group, deiodination
Raney Ni50-100Methanol50-100High risk of nitro group reduction and deiodination

This table illustrates general conditions for indole hydrogenation and does not reflect specific experimental results for this compound.

Derivatives and Analogues of 3 Iodo 6 Nitro 1h Indole

Synthesis of Variously Substituted Iodo-nitroindole Derivatives

The presence of the iodo and nitro groups on the indole (B1671886) ring, along with the reactive N-H and various C-H bonds, provides multiple sites for further chemical transformations.

The nitrogen atom of the indole ring can be readily functionalized through alkylation and arylation reactions, which can be crucial for modulating the electronic properties and biological activity of the resulting compounds.

N1-Alkylation: The N1-alkylation of indoles is a common strategy to introduce a variety of substituents. For 3-iodo-6-nitro-1H-indole, this can be achieved under basic conditions. The indole is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding indolide anion. This anion then acts as a nucleophile, reacting with an alkylating agent, such as an alkyl halide, to yield the N1-alkylated product. For instance, the N-benzylation of a related 3-iodoindole derivative has been successfully accomplished using benzyl (B1604629) bromide in the presence of a base. mdpi.com A similar strategy could be employed for the N-alkylation of this compound.

N1-Arylation: The introduction of an aryl group at the N1-position is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the indole with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand. While specific examples for this compound are not prevalent in the literature, the general methodology is widely applied to a variety of indole substrates.

Reaction Type Reagents and Conditions Product Reference
N1-AlkylationAlkyl halide (e.g., R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)1-Alkyl-3-iodo-6-nitro-1H-indoleGeneral procedure
N1-BenzylationBenzyl bromide, Base, Solvent1-Benzyl-3-iodo-6-nitro-1H-indole mdpi.com
N1-ArylationAryl halide (e.g., Ar-X), Palladium or Copper catalyst, Ligand, Base1-Aryl-3-iodo-6-nitro-1H-indoleGeneral procedure

Table 1: Representative N1-functionalization reactions of this compound.

The functionalization of the C2, C4, C5, and C7 positions of the indole ring typically involves C-H activation strategies, often requiring the use of a directing group on the indole nitrogen to achieve regioselectivity.

The C2 position of the indole ring can be functionalized through various methods, including lithiation followed by quenching with an electrophile, or through transition-metal-catalyzed C-H activation. The presence of the electron-withdrawing nitro group at the C6 position may influence the reactivity of the different C-H bonds. For instance, rhodium(III)-catalyzed C2-selective carbenoid functionalization has been reported for indoles, leading to the introduction of an acetate (B1210297) group at the C2 position. rsc.org

Functionalization of the benzene (B151609) portion of the indole ring (C4, C5, and C7) is more challenging due to the lower reactivity of these C-H bonds. Directing groups, such as pivaloyl or N-P(O)tBu2, installed on the indole nitrogen can facilitate site-selective C-H activation at these positions using palladium or copper catalysts. nih.gov For example, the installation of an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions. nih.gov

Position Methodology Reagents and Conditions Product Reference
C2C-H activationRh(III) catalyst, α-diazotized Meldrum's acid, alcohol2-Acetate-3-iodo-6-nitro-1H-indole derivative rsc.org
C4, C5, C7Directed C-H activationDirecting group on N1, Pd or Cu catalyst, coupling partnerC4-, C5-, or C7-functionalized-3-iodo-6-nitro-1H-indole nih.gov

Table 2: Potential strategies for functionalization at C2, C4, C5, and C7 positions.

The iodo group at the C3 position can potentially be replaced by other halogens through halogen exchange reactions, although this can be challenging. More commonly, additional halogen or pseudo-halogen groups can be introduced at other positions on the indole ring. For example, electrophilic bromination using reagents like N-bromosuccinimide (NBS) typically occurs at the C3 position of indoles. However, with the C3 position already occupied, bromination might occur at other positions, influenced by the electronic effects of the existing iodo and nitro groups.

Annulated and Fused Heterocyclic Systems Derived from this compound

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Palladium-catalyzed domino reactions are a powerful tool for the construction of tricyclic indole skeletons. nih.gov While many of these methods start from ortho-haloanilines, the 3-iodo functionality of this compound can be exploited in intramolecular cyclization reactions. For instance, if a suitable tether with a reactive terminal group is introduced at the C2 or N1 position, an intramolecular Heck reaction or other palladium-catalyzed cyclizations could lead to the formation of a third ring fused to the indole core. The electron-withdrawing nitro group can influence the reactivity and outcome of such cyclizations. nih.gov

The synthesis of indole-fused seven-membered heterocycles represents a significant synthetic challenge. One approach involves the construction of the seven-membered ring onto the indole scaffold. For example, a Friedel–Crafts alkylation/annulation sequence with a suitable bis-electrophile could potentially be used to form a seven-membered ring fused at the C3 and C4 positions of a pre-functionalized this compound derivative. rsc.org

Design and Synthesis of Polymeric and Oligomeric Iodo-nitroindole Architectures

The development of novel polymeric and oligomeric materials derived from functionalized heterocyclic compounds is a burgeoning area of materials science. The unique electronic and structural characteristics of the indole scaffold make it an attractive building block for creating advanced materials with tailored properties. The specific substitution pattern of this compound offers distinct reactive handles for the design and synthesis of a variety of polymeric and oligomeric architectures. These functionalities allow for the application of several polymerization strategies, leading to materials with potential applications in electronics, sensing, and catalysis.

The design of such macromolecular structures hinges on leveraging the reactivity of the iodo and nitro groups, as well as the inherent reactivity of the indole ring itself. The iodine atom at the C3 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the nitro group at the C6 position significantly influences the electronic properties of the indole ring and can be chemically modified. Furthermore, the N-H bond of the indole ring and the C2 position are also available for polymerization reactions.

Strategies for Monomer Design from this compound

The synthesis of well-defined polymers and oligomers begins with the strategic design of monomers. For this compound, several approaches can be envisioned to create bifunctional or multifunctional monomers suitable for polymerization.

One primary strategy involves the utilization of the C3-iodo and N-H functionalities. The N-H bond can be functionalized with a variety of groups that introduce a second polymerizable site. For instance, alkylation or acylation of the indole nitrogen with a moiety containing a terminal alkyne, alkene, or another halide can produce an A-B type monomer.

Another approach is to leverage the reactivity of the C3-iodo position through cross-coupling reactions to introduce a polymerizable group. For example, a Sonogashira coupling with an acetylene-containing molecule that also bears another reactive group can yield a monomer primed for further polymerization. Similarly, Suzuki or Stille coupling reactions can be employed to introduce vinyl or other reactive groups.

The nitro group at the C6 position can also be a key player in monomer design. While it is electron-withdrawing and deactivates the benzene ring towards electrophilic substitution, it can be reduced to an amino group. This amino functionality can then be used in condensation polymerizations, such as the formation of polyamides or polyimides.

Proposed Polymerization Methodologies

Based on the functionalities of this compound and its derivatives, several polymerization methodologies can be proposed to construct polymeric and oligomeric architectures.

Cross-Coupling Polymerizations:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of conjugated polymers. The C3-iodo functionality makes this compound an ideal candidate for these types of polymerizations.

Suzuki Polycondensation: A bifunctional monomer derived from this compound, for example, by converting the N-H group to an N-boronic acid ester, could undergo self-condensation. Alternatively, co-polymerization with a di-bromo or di-iodo aromatic compound could yield alternating copolymers.

Sonogashira Polycondensation: The C3-iodo group can readily participate in Sonogashira coupling with di-alkynes. This would lead to polymers with indole and acetylene (B1199291) units in the backbone, which are often investigated for their optoelectronic properties.

Heck Polycondensation: Co-polymerization of a C3-iodo-indole derivative (potentially with a modified N-H group) with a di-alkene monomer via the Heck reaction would result in polymers containing vinylene linkages.

Electropolymerization:

Indole and its derivatives are known to undergo electropolymerization to form conductive polymer films. The polymerization typically occurs through the C2 and C5 positions. The presence of the iodo and nitro groups would be expected to significantly influence the oxidation potential of the monomer and the properties of the resulting polymer. The electron-withdrawing nitro group would likely make the monomer more difficult to oxidize. The resulting polymer would be a poly(this compound), with the potential for further modification of the iodo and nitro groups post-polymerization.

Ring-Opening Metathesis Polymerization (ROMP):

To utilize ROMP, a strained olefinic moiety would need to be incorporated into the this compound structure. For example, the indole nitrogen could be functionalized with a norbornene derivative. The resulting monomer could then undergo ROMP to produce a polymer with pendant this compound units. This approach allows for excellent control over the polymer's molecular weight and architecture.

Condensation Polymerization of Derivatives:

As mentioned earlier, chemical modification of the nitro group to an amine opens up pathways for classical condensation polymerizations. A diacid or diacyl chloride could be reacted with a diamine monomer derived from the reduction of a dimer of this compound to form polyamides.

The table below summarizes the potential polymerization strategies and the hypothetical resulting polymer architectures.

Polymerization MethodMonomer Design PrincipleProposed Polymer/Oligomer ArchitecturePotential Properties
Suzuki Polycondensation Bifunctional monomer with iodo and boronic acid/ester groups.Alternating copolymers with other aromatic units.Conjugated, potentially semiconducting.
Sonogashira Polycondensation Co-polymerization with a di-alkyne.Poly(indolylene-alkynylene) backbone.Optoelectronic activity, potential for high charge carrier mobility.
Heck Polycondensation Co-polymerization with a di-alkene.Poly(indolylene-vinylene) backbone.Conjugated, fluorescent.
Electropolymerization Direct oxidation of the monomer.Poly(this compound) film.Electroactive, conductive.
ROMP Functionalization with a strained alkene (e.g., norbornene).Polymer with pendant this compound units.Tunable properties based on the polymer backbone.
Condensation Polymerization Reduction of nitro group to amine, followed by reaction with diacids.Polyamides or polyimides with indole units.High thermal stability, good mechanical properties.

Characterization of Iodo-nitroindole-based Polymers and Oligomers

The characterization of the synthesized polymers and oligomers would be crucial to understand their structure and properties. A combination of spectroscopic and analytical techniques would be employed:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymers.

Thermal Analysis (TGA and DSC): To evaluate the thermal stability and phase transitions of the materials.

UV-Vis and Fluorescence Spectroscopy: To investigate the optical and electronic properties of conjugated polymers.

Cyclic Voltammetry (CV): To study the electrochemical behavior of electroactive polymers.

The successful design and synthesis of polymeric and oligomeric architectures based on this compound would pave the way for a new class of functional materials with properties fine-tuned by the specific substitution pattern of the indole ring.

Mechanistic and Theoretical Investigations on 3 Iodo 6 Nitro 1h Indole

Reaction Mechanism Elucidation in 3-Iodo-6-nitro-1H-indole Synthesis and Transformations

The synthesis of this compound can be approached through sequential electrophilic substitution reactions. The order of these substitutions—iodination followed by nitration or vice versa—critically influences the reaction pathways and required conditions due to the directing effects of the substituents.

Transition State Analysis and Reaction Pathways

The formation of this compound proceeds via electrophilic aromatic substitution, a mechanism characterized by the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity of the substitution. libretexts.org

Plausible Synthetic Pathways:

Pathway A: Iodination of 6-nitro-1H-indole. The electron-withdrawing nature of the nitro group at the C6 position deactivates the benzene (B151609) ring towards electrophilic attack. However, the pyrrole (B145914) ring remains relatively electron-rich, with the C3 position being the most nucleophilic. The reaction proceeds through the attack of an electrophilic iodine species (e.g., I⁺) at the C3 position. This forms a σ-complex where the positive charge is delocalized over the C2 atom and the nitrogen atom. The subsequent loss of a proton from the C3 position re-aromatizes the ring to yield the final product.

Pathway B: Nitration of 3-iodo-1H-indole. The iodine atom at C3 directs incoming electrophiles primarily to the benzene ring. The nitration of monosubstituted benzenes is a well-studied process, and computational studies have identified multiple intermediates along the reaction coordinate, including an unoriented π-complex, an oriented reaction complex, and the σ-complex. nih.gov The formation of the σ-complex is generally the rate-limiting step. nih.gov The directing effect of the iodine and the indole (B1671886) nitrogen would favor substitution at the C6 position.

Computational studies on the nitration of other indole derivatives have proposed a four-membered ring transition state when using reagents like trifluoroacetyl nitrate (B79036), which is formed in situ from an ammonium (B1175870) nitrate salt and trifluoroacetic anhydride. nih.gov This pathway avoids strongly acidic conditions that can be detrimental to the indole core. nih.gov

Role of Catalysts and Reagents in Achieving Regio- and Stereoselectivity

Precise control over the introduction of substituents onto the indole ring is essential for the synthesis of the desired isomer in high purity. The choice of reagents and catalysts is paramount in directing the electrophilic attack to the correct positions.

For Iodination: The C3 position of indole is highly susceptible to electrophilic substitution.

Reagents: Molecular iodine (I₂) is a common and effective reagent for the C3-iodination of indoles. nih.govacs.org To enhance the electrophilicity of iodine, it is often used in combination with an oxidizing agent or a Lewis acid. Systems such as I₂ with hydrogen peroxide (H₂O₂) or N-iodosuccinimide (NIS) with a catalytic amount of an acid like trifluoroacetic acid are effective for the regioselective iodination of electron-rich aromatics. mdpi.comorganic-chemistry.org

For Nitration: Achieving regioselectivity in the nitration of the indole nucleus can be challenging due to the sensitivity of the pyrrole ring to oxidation and acidic conditions. nih.gov

Reagents: A modern, non-acidic approach involves the use of tetramethylammonium nitrate with trifluoroacetic anhydride. nih.gov These reagents react to form trifluoroacetyl nitrate (CF₃COONO₂), a potent electrophilic nitrating agent that can selectively nitrate various indoles. nih.gov This method is compatible with a range of substituents and provides good to excellent yields, making it a valuable strategy for synthesizing nitroindoles. nih.gov

For Transformations: The iodine atom at the C3 position serves as a versatile handle for further functionalization through transition metal-catalyzed cross-coupling reactions.

Catalysts: Palladium catalysts, often in conjunction with copper co-catalysts, are widely used for reactions like Sonogashira, Suzuki, and Heck couplings on 3-iodoindoles. nih.govacs.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures from the this compound scaffold.

Kinetic Studies of Reactions Involving this compound

Similarly, kinetic analysis of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles has been used to determine thermodynamic parameters and the relative migratory aptitudes of different alkyl groups, providing insights relevant to the broader mechanism of electrophilic substitution in indoles. rsc.org A kinetic study on this compound would likely involve monitoring the reaction progress using spectroscopic methods (e.g., UV-Vis or NMR) to determine reaction order and rate constants under various conditions.

Computational Chemistry and Theoretical Studies on this compound

Computational methods are powerful tools for investigating the properties of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) provide detailed information about electronic structure, reactivity, and bonding.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

DFT calculations are widely used to predict the geometric and electronic properties of molecules. For this compound, these calculations can elucidate the influence of the electron-withdrawing nitro and iodo groups on the indole ring.

Expected Research Findings from DFT:

Optimized Geometry: DFT would provide the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. It would show electron-rich regions (negative potential), susceptible to electrophilic attack, and electron-poor regions (positive potential), susceptible to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the nitro group and the nitrogen of the pyrrole ring, while positive potential might be found near the indole N-H proton and a region of positive potential (a σ-hole) along the C-I bond axis. nih.gov

Reactivity Descriptors: Global reactivity parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1. Hypothetical DFT-Calculated Properties for this compound.
PropertyCalculated ValueInterpretation
Energy of HOMO-6.5 eVRegion of the molecule most likely to donate electrons.
Energy of LUMO-2.8 eVRegion of the molecule most likely to accept electrons.
HOMO-LUMO Gap (ΔE)3.7 eVIndicates chemical reactivity and electronic transition energy.
Dipole Moment~5.0 DReflects the overall polarity of the molecule due to the strong electron-withdrawing groups.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. mdpi.com It is particularly useful for characterizing both covalent bonds and weaker non-covalent interactions. researchgate.net

For this compound, QTAIM analysis would be employed to:

Characterize Chemical Bonds: By locating bond critical points (BCPs) between atoms, the nature of the chemical bonds can be quantified. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP indicate the bond type. For example, a high ρ(r) and a negative ∇²ρ(r) are characteristic of a shared (covalent) interaction, while a low ρ(r) and a positive ∇²ρ(r) signify a closed-shell (ionic, hydrogen bond, or van der Waals) interaction. researchgate.net

Investigate Halogen Bonding: QTAIM can identify and characterize halogen bonds, which are directional interactions involving a halogen atom. nih.gov The analysis could reveal potential intermolecular C-I···O or C-I···N interactions in the solid state, which are crucial for crystal packing. mdpi.com

Analyze Intramolecular Interactions: The presence of weak intramolecular hydrogen bonds, for instance between the N-H group and an oxygen atom of the nitro group, could be confirmed and characterized by finding a BCP between the respective atoms.

Table 2. Hypothetical QTAIM Parameters for Selected Bonds in this compound.
Bond/InteractionElectron Density (ρ(r)) [a.u.]Laplacian of Electron Density (∇²ρ(r)) [a.u.]Interpretation
C3-I~0.07PositivePolar covalent bond with significant closed-shell character.
C6-N (nitro)~0.25NegativeCovalent bond.
N-O (nitro)~0.30PositiveHighly polar covalent bond.
N-H···O (intramolecular)~0.01PositiveWeak hydrogen bond (if present).

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the current literature, the conformational behavior of the parent indole ring and substituted derivatives has been a subject of theoretical investigation. MD simulations of indole in aqueous solution have been employed to study its excited-state dynamics, providing insights into the flexibility of the bicyclic system.

For this compound, the primary conformational flexibility would arise from the orientation of the nitro group and the potential for out-of-plane vibrations of the substituents. The bulky iodo and nitro groups at the 3- and 6-positions, respectively, are expected to influence the planarity of the indole ring. Computational studies on substituted ring systems, such as N-acylpiperidines, have shown that steric interactions can dictate the preference for axial versus equatorial positioning of substituents to minimize steric strain. Analogously, in this compound, the rotational barrier of the nitro group and any slight puckering of the indole ring would be influenced by steric hindrance and electronic effects from the iodine atom. A thorough conformational analysis via MD simulations would be invaluable in understanding the molecule's preferred three-dimensional structure in different environments, which in turn governs its reactivity and intermolecular interactions.

Investigation of Non-Covalent Interactions in Iodo-nitroindole Systems

The presence of both an iodine atom and a nitro group in this compound gives rise to a variety of potential non-covalent interactions that can dictate its supramolecular chemistry and biological interactions. Of particular interest is the capacity of the iodine atom to act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The electron-withdrawing nature of the indole ring system, further enhanced by the nitro group, would create a region of positive electrostatic potential on the iodine atom (a σ-hole), making it a potential halogen bond donor.

The nitro group, with its electron-rich oxygen atoms, can act as a halogen bond acceptor. Computational studies on halogen bonding interactions have shown that electron-withdrawing groups on the aromatic ring containing the halogen enhance its ability to form halogen bonds. Therefore, intramolecular or intermolecular halogen bonds between the iodine atom and an oxygen atom of the nitro group of a neighboring molecule are plausible in the solid state or in non-polar solvents.

Furthermore, the nitro group can participate in hydrogen bonding, with the N-H of the indole ring acting as a hydrogen bond donor. The interplay of halogen bonding and hydrogen bonding in the crystal packing of iodo-nitro aromatic compounds can lead to complex and predictable supramolecular architectures.

Prediction of Reactivity and Regioselectivity based on Computational Models

Computational models are instrumental in predicting the reactivity and regioselectivity of organic molecules. For this compound, the electrophilicity of the indole ring is significantly influenced by the substituents. The nitro group at the 6-position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. Conversely, the 3-nitroindoles have been shown to possess significant electrophilic character, making them reactive towards electron-rich species. The iodine at the 3-position can also influence reactivity, potentially acting as a leaving group in certain nucleophilic substitution reactions or participating in metal-catalyzed cross-coupling reactions.

Density Functional Theory (DFT) calculations could be employed to determine the electron density distribution and molecular orbital energies of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would provide insights into the molecule's nucleophilic and electrophilic sites. For instance, in reactions with nucleophiles, the LUMO distribution would likely indicate that the C2 position is a primary site of attack, a reactivity pattern observed for 3-nitroindoles.

Furthermore, computational models can predict the regioselectivity of reactions. For example, in cycloaddition reactions, Frontier Molecular Orbital (FMO) theory can be used to predict the preferred orientation of the interacting molecules. For this compound, computational modeling would be crucial in designing and understanding its synthetic transformations.

Spectroscopic and Structural Characterization Studies

Advanced NMR Spectroscopic Analysis of Iodo-nitroindoles (1H, 13C, 15N)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (> 10 ppm). The proton at the C2 position is expected to be a singlet in the range of 7-8 ppm. The protons on the benzene ring (H4, H5, and H7) will exhibit splitting patterns dependent on their coupling with each other. The electron-withdrawing nitro group at C6 will significantly deshield the adjacent protons, H5 and H7, shifting them downfield.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atoms attached to the electronegative iodine (C3) and the nitro group (C6) will have their chemical shifts significantly affected. The C3 carbon bearing the iodine atom is expected to be shifted upfield due to the heavy atom effect. The C6 carbon attached to the nitro group will be deshielded and shifted downfield. The other carbon signals can be assigned based on established data for substituted indoles.

¹⁵N NMR: The nitrogen NMR spectrum would show two signals corresponding to the indole nitrogen and the nitro group nitrogen. The chemical shift of the indole nitrogen would be influenced by the electronic effects of the substituents. The nitro group nitrogen is expected to have a characteristic chemical shift in the typical range for nitroaromatic compounds. 15N NMR can be a sensitive probe for studying hydrogen bonding and other intermolecular interactions involving the nitrogen atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N1-H >10 (broad s) -
C2 - ~125-130
H2 ~7.5-8.0 (s) -
C3 - ~70-80
C3a - ~128-132
C4 - ~120-125
H4 ~7.8-8.2 (d) -
C5 - ~115-120
H5 ~7.6-8.0 (dd) -
C6 - ~140-145
C7 - ~110-115
H7 ~8.0-8.4 (d) -
C7a - ~135-140

Note: These are predicted values based on analogous compounds and are for illustrative purposes.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. The expected exact mass can be calculated from the isotopic masses of its constituent atoms (C₈H₅IN₂O₂).

The fragmentation pathways of this compound under mass spectrometric conditions can be predicted based on the known fragmentation patterns of nitroaromatic and halogenated compounds. Upon ionization, the molecular ion ([M]⁺) would be observed. Subsequent fragmentation is likely to proceed through several competing pathways:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or a neutral nitrous acid molecule (HNO₂). This would result in fragment ions corresponding to [M - NO₂]⁺ and [M - HNO₂]⁺.

Loss of the iodine atom: Halogenated compounds often exhibit fragmentation through the loss of a halogen radical. For this compound, the loss of an iodine radical (•I) would lead to the [M - I]⁺ ion.

Cleavage of the indole ring: The indole ring itself can undergo fragmentation, although this is typically less favorable than the loss of the substituents.

The relative abundance of these fragment ions would depend on the ionization method and the collision energy used in tandem mass spectrometry (MS/MS) experiments. A detailed analysis of the fragmentation pattern would provide valuable structural information and could be used to differentiate it from its isomers.

Predicted Fragmentation Pathways for this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z)
[C₈H₅IN₂O₂]⁺ •NO₂ [C₈H₅IN]⁺
[C₈H₅IN₂O₂]⁺ HNO₂ [C₈H₄IN]⁺
[C₈H₅IN₂O₂]⁺ •I [C₈H₅N₂O₂]⁺

X-ray Crystallography for Solid-State Structure Elucidation

Although a crystal structure for this compound is not currently available in the public domain, data from related structures, such as 3-nitro-1-(phenylsulfonyl)-1H-indole, can offer insights. In the solid state, the planarity of the indole ring would be of interest, as would the orientation of the iodo and nitro substituents relative to the ring.

Furthermore, X-ray crystallography would reveal the nature of the intermolecular interactions that govern the crystal packing. As discussed in section 5.2.4, the potential for halogen bonding (C-I···O-N) and hydrogen bonding (N-H···O-N) would likely play a significant role in the supramolecular assembly. The analysis of the crystal structure would provide experimental evidence for these interactions and their geometric parameters. Such information is crucial for understanding the physical properties of the compound and for the rational design of new materials with desired solid-state properties.

UV-Vis and IR Spectroscopy for Electronic and Vibrational Information

UV-Vis Spectroscopy and Electronic Transitions

The UV-Vis spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. The indole scaffold possesses a rich π-electron system, giving rise to characteristic absorption bands. The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the indole ring.

In the case of this compound, the presence of both an iodine atom at the 3-position and a nitro group at the 6-position is expected to significantly influence its UV-Vis absorption profile compared to the parent indole molecule. The nitro group is a strong electron-withdrawing group, which can extend the conjugation of the π-system and typically leads to a bathochromic (red) shift of the absorption maxima. Conversely, halogens like iodine can exhibit a dual effect: their electron-withdrawing inductive effect and electron-donating mesomeric effect.

Studies on various nitroindole isomers have shown that 6-nitroindole (B147325) exhibits two distinct absorption maxima in the near-UV region, between 300 and 400 nm. This is a notable feature, as most other nitroindole isomers display only a single broad absorption peak in this range. The presence of the iodo-substituent at the 3-position is also anticipated to modulate the electronic transitions.

Based on the available data for related compounds, the predicted UV-Vis absorption data for this compound are presented below. It is important to note that these are estimations derived from the analysis of its constituent fragments and the general principles of substituent effects on the indole chromophore.

Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Associated Electronic Transition
~350 - 380Not Determinedπ → π
~300 - 320Not Determinedπ → π

IR Spectroscopy and Vibrational Information

The gas-phase IR spectrum of 6-nitroindole, available from the NIST database, reveals characteristic vibrational frequencies that can be used as a basis for predicting the spectrum of the target compound. The most prominent of these are the N-H stretching, the asymmetric and symmetric stretching of the nitro group, and various C-H and C=C stretching and bending modes of the aromatic system.

The introduction of an iodine atom at the 3-position will introduce a C-I stretching vibration, typically observed in the lower frequency region of the spectrum. Furthermore, the "heavy atom" effect of iodine may lead to shifts in the frequencies of adjacent vibrational modes.

A summary of the expected characteristic IR absorption bands for this compound, based on the analysis of related indole derivatives, is provided in the following table.

Predicted IR Absorption Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
Asymmetric NO₂ Stretch1500 - 1550Strong
Symmetric NO₂ Stretch1330 - 1370Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-I Stretch500 - 600Weak-Medium

Advanced Applications of 3 Iodo 6 Nitro 1h Indole in Chemical Sciences

Applications in Organic Synthesis as a Versatile Building Block

The dual functionality of 3-iodo-6-nitro-1H-indole makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of the iodine atom at the C3 position is particularly advantageous for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Precursor for Complex Heterocyclic Compounds

This compound is a potent precursor for the synthesis of complex heterocyclic systems. The iodine atom at the 3-position allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. ijnrd.orgnih.gov These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of intricate molecular frameworks.

For instance, in a Suzuki coupling, the iodo group can be readily displaced by a wide range of aryl or heteroaryl boronic acids, leading to the formation of 3-aryl-6-nitro-1H-indoles. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties at the 3-position, which can then be further elaborated into more complex structures. The Heck reaction allows for the introduction of vinyl groups, providing a pathway to a variety of substituted alkenes. The nitro group at the 6-position, being generally stable under these coupling conditions, can be retained for further transformations or can serve to modulate the electronic properties of the final molecule.

The electrophilic nature of the C2=C3 double bond in 3-nitroindole derivatives, enhanced by the electron-withdrawing nitro group, also allows them to participate in cycloaddition and annulation reactions. nih.gov This reactivity can be harnessed to construct fused ring systems, further expanding the diversity of accessible heterocyclic compounds.

Role in Sequential and Cascade Reactions for Molecular Complexity

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for rapidly building molecular complexity from simple starting materials. The unique reactivity of this compound makes it an ideal candidate for initiating such reaction sequences.

A hypothetical cascade reaction could involve an initial palladium-catalyzed coupling at the 3-position, followed by a subsequent intramolecular reaction involving the nitro group or the indole (B1671886) nitrogen. For example, a Sonogashira coupling to introduce an alkyne with a suitably placed functional group could be followed by a cyclization reaction to form a new heterocyclic ring fused to the indole core.

Furthermore, the electrophilic character of 3-nitroindoles allows them to act as Michael acceptors or dienophiles in cascade sequences. nih.gov This reactivity profile enables the design of complex transformations where the initial addition to the indole core triggers a series of subsequent reactions, leading to the formation of polycyclic indole derivatives in a highly efficient manner.

Synthetic Utility in Multi-step Total Synthesis Strategies

While specific examples of the use of this compound in the total synthesis of natural products are not prominently reported, its potential as a key intermediate is significant. The functional group compatibility and the ability to undergo a variety of transformations make it a valuable building block in the strategic planning of complex molecule synthesis.

In a multi-step synthesis, the iodo group can be used for a key fragment coupling late in the synthetic route, taking advantage of the mild and selective nature of palladium-catalyzed reactions. The nitro group can be carried through multiple steps and then reduced to an amino group at a later stage, providing a handle for further functionalization or for the construction of another part of the target molecule. This strategic introduction and modification of functional groups are central to the art of total synthesis.

Contributions to Chemical Biology and Medicinal Chemistry Research (Excluding Clinical Data)

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of biologically active compounds. The specific substitution pattern of this compound provides a unique starting point for the design and synthesis of novel molecules with potential therapeutic applications.

Design and Synthesis of Indole-Based Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The design of such probes often requires a scaffold that can be readily modified to introduce reporter groups (e.g., fluorescent dyes, biotin) or reactive groups for target identification. While direct application of this compound as a chemical probe is not extensively documented, a closely related compound, 3-iodo-5-nitro-indole, has been utilized in the synthesis of labeled oligonucleotide probes. google.com In this context, the iodo-nitroindole moiety serves as a universal base that can be incorporated into DNA or RNA strands. The iodo group provides a site for the attachment of linkers and detectable labels. google.com This example highlights the potential of this compound to be similarly employed in the development of chemical probes for studying nucleic acid interactions and other biological processes.

Reaction Type Reagent Product Type Potential Application
Suzuki CouplingArylboronic acid3-Aryl-6-nitro-1H-indoleSynthesis of complex heterocycles
Sonogashira CouplingTerminal alkyne3-Alkynyl-6-nitro-1H-indoleBuilding block for further elaboration
Heck CouplingAlkene3-Vinyl-6-nitro-1H-indoleSynthesis of substituted alkenes
Reduction of Nitro GroupReducing agent (e.g., SnCl2, H2/Pd)3-Iodo-6-amino-1H-indoleIntermediate for further functionalization

Exploration as Scaffolds for Modulating Biological Pathways (mechanistic studies, target identification)

The indole nucleus is a common feature in molecules that modulate various biological pathways. The substitution pattern of this compound offers a platform for creating libraries of compounds for biological screening. For instance, derivatives of the structurally similar 3-chloro-6-nitro-1H-indazole have been synthesized and shown to exhibit antileishmanial activity. frontiersin.org Molecular docking studies on these indazole derivatives helped in understanding their binding modes with the target enzyme, trypanothione reductase. frontiersin.org

Applications in Bioconjugation and Bioorthogonal Chemistry

The field of bioconjugation has been revolutionized by the development of chemical reactions that can proceed selectively and efficiently in complex biological environments. While this compound itself has not been extensively documented as a direct bioconjugation agent, its chemical functionalities suggest potential applications in this domain.

The carbon-iodine bond at the 3-position of the indole ring is a prime handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck couplings, are widely used to form carbon-carbon and carbon-heteroatom bonds. These reactions have been adapted for bioconjugation, enabling the site-specific modification of proteins and other biomolecules. nih.govnih.govkvinzo.com The iodo group in this compound can serve as a reactive partner in such palladium-mediated bioconjugation strategies, allowing for its attachment to biomolecules containing suitable coupling partners, like boronic acids or terminal alkynes. The electron-withdrawing nitro group can influence the reactivity of the aryl iodide, potentially modulating the efficiency of these coupling reactions.

Bioorthogonal chemistry involves reactions that occur in living systems without interfering with native biochemical processes. wikipedia.org While the iodo and nitro groups are not classic bioorthogonal functional groups like azides or cyclooctynes, they can play a role in modulating the reactivity of molecules designed for such purposes. For instance, the nitro group's electron-withdrawing nature can influence the electronic properties of a molecule, which could be leveraged in the design of bioorthogonal probes with specific reactivity profiles. Furthermore, the development of novel bioorthogonal reactions continues to expand the toolkit available to chemists, and it is conceivable that reactions involving functional groups like aryl iodides could be developed for specific bioorthogonal applications in the future. scilit.comnih.govnih.gov

Bioconjugation Strategy Reactive Group on this compound Potential Biomolecular Target Coupling Reaction
Site-specific protein modification3-IodoAmino acids with boronic acid or alkyne side chainsPalladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)
Nucleic acid labeling3-IodoModified nucleotides with suitable coupling partnersPalladium-catalyzed cross-coupling

Radiosynthesis of Labeled Iodo-nitroindole Analogs for Research Purposes

Radioactively labeled molecules are indispensable tools in biomedical research and diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The synthesis of radiolabeled analogs of this compound offers a pathway to novel imaging agents.

The most common method for introducing a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) into an aromatic ring is through electrophilic or nucleophilic iodination of a suitable precursor. For this compound, a key strategy would involve the preparation of a non-radioactive precursor that can be readily converted to the desired radiolabeled product. A common approach is the use of organotin (stannane) or organoboron (boronic acid or ester) precursors. nih.govmdpi.com

For example, a tributylstannyl group could be introduced at the 3-position of the 6-nitro-1H-indole core. This stannylated precursor can then be subjected to an iododestannylation reaction using a source of radioactive iodide, such as Na[¹²⁵I], in the presence of a mild oxidizing agent. This method allows for the efficient and high-yield incorporation of the radioisotope in the final step of the synthesis.

Proposed Radiosynthesis Route:

Step Reaction Precursor Reagents Product
1Stannylation6-nitro-1H-indolen-BuLi, Bu₃SnCl3-(Tributylstannyl)-6-nitro-1H-indole
2Radioiodination3-(Tributylstannyl)-6-nitro-1H-indoleNa[¹²⁵I], Oxidizing agent (e.g., Chloramine-T)3-[¹²⁵I]iodo-6-nitro-1H-indole

The resulting radiolabeled iodo-nitroindole analogs could be valuable as research tools for studying biological processes where indole derivatives are involved or for developing new PET imaging agents targeting specific receptors or enzymes.

Potential in Materials Science and Functional Materials Research

The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel functional materials.

Role in Organic Electronic Materials (e.g., organic semiconductors, OLEDs)

Organic electronic materials are at the heart of next-generation technologies such as flexible displays, printable circuits, and efficient lighting. The performance of these materials is dictated by their molecular structure and the resulting electronic properties.

The indole nucleus is an electron-rich aromatic system that has been incorporated into various organic semiconductors. The introduction of a strong electron-withdrawing nitro group at the 6-position of 3-iodo-1H-indole significantly alters its electronic character. This creates a molecule with a pronounced intramolecular charge-transfer character, which can be beneficial for charge transport in organic field-effect transistors (OFETs). The nitro group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key parameter in designing and matching materials in organic electronic devices.

In the context of Organic Light-Emitting Diodes (OLEDs), the presence of the heavy iodine atom is of particular interest. The "heavy-atom effect" is known to promote intersystem crossing (ISC), the process where an excited singlet state converts to a triplet state. rsc.orgst-andrews.ac.ukepfl.chnih.gov This is crucial for the development of phosphorescent OLEDs (PhOLEDs), which can achieve theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons. By incorporating this compound or its derivatives into the design of host materials or emitters in PhOLEDs, it may be possible to enhance the efficiency of phosphorescence.

Property Contribution of Functional Groups Potential Application
Electron-deficient character6-Nitro groupn-type or ambipolar organic semiconductors
Intramolecular charge transferIndole (donor) and nitro (acceptor) groupsOrganic photovoltaics, non-linear optics
Enhanced intersystem crossing3-Iodo group (heavy-atom effect)Host materials or emitters in phosphorescent OLEDs

Supramolecular Chemistry and Self-Assembly of Indole Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Halogen bonding is a highly directional and specific non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. nih.govresearchgate.net The iodine atom in this compound is a potent halogen bond donor.

The electron-withdrawing nitro group further enhances the halogen bonding capability of the iodine atom by creating a more positive region on its outer surface (the σ-hole). This strong halogen bond donor can interact with various halogen bond acceptors, such as the nitro group of a neighboring molecule (I···O interaction) or other Lewis basic sites. ias.ac.inresearchgate.netmdpi.com This can lead to the formation of well-defined supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks. The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of functional nanomaterials with tailored properties.

Crystal Engineering and Solid-State Properties of Iodo-nitroindoles

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.org The interplay of various non-covalent forces, including hydrogen bonding (from the indole N-H), halogen bonding (from the iodo group), and π-π stacking (from the aromatic indole ring), will dictate the crystal packing of this compound. nih.govlatrobe.edu.au

The directional and robust nature of the I···O halogen bond between the iodo and nitro groups can be a powerful tool for directing the crystal packing. nih.govias.ac.inresearchgate.net By understanding and controlling these interactions, it is possible to engineer crystals with specific properties, such as desired charge transport characteristics for organic semiconductors or specific optical properties for non-linear optical materials. The solid-state arrangement of molecules significantly impacts their bulk properties, and the multiple interaction sites on this compound provide a rich landscape for crystal engineering. nsf.gov

Design of Chemosensors and Fluorescent Probes

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Indole derivatives are frequently used as the core of fluorescent probes due to their inherent fluorescence properties. spectroscopyonline.comresearchgate.netsjp.ac.lknih.gov The introduction of functional groups can modulate these properties, leading to sensors that respond to the presence of an analyte with a change in their fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric response).

The electron-withdrawing nitro group in this compound can act as a fluorescence quencher through photoinduced electron transfer (PET). This quenching effect can be modulated by the binding of an analyte to a recognition site on the sensor molecule, leading to a "turn-on" fluorescence response. Furthermore, the indole N-H group can act as a hydrogen bond donor for the recognition of anions like fluoride. acs.orgnih.gov

The iodine atom can also contribute to the sensing mechanism. Its heavy-atom effect can influence the excited state dynamics of the fluorophore, potentially leading to changes in fluorescence lifetime or intensity upon analyte binding. Additionally, the iodo group itself can participate in interactions that lead to fluorescence quenching, which can be reversed upon interaction with a target analyte. nih.govresearchgate.netnih.gov The combination of the indole fluorophore, the nitro quencher/recognition site, and the iodo modulator makes this compound a promising platform for the design of novel chemosensors for a variety of analytes.

Sensing Application Role of this compound Moiety Sensing Mechanism
Anion Sensing (e.g., F⁻, CN⁻)Indole N-H as recognition site, nitro group as signal transducerHydrogen bonding leading to deprotonation and a colorimetric/fluorescent change.
Metal Ion SensingIndole and nitro groups as potential coordination sitesChelation-enhanced fluorescence (CHEF) or quenching.
Quench-based ProbesNitro group and/or iodo group as quenchersAnalyte binding disrupts the quenching mechanism, leading to a "turn-on" signal.

Applications in Catalysis and Ligand Design

The strategic positioning of the iodo and nitro functional groups on the 1H-indole scaffold makes this compound a versatile precursor in the realms of catalysis and ligand design. Although direct catalytic applications of the compound itself are not extensively documented, its true potential lies in its capacity to be transformed into a variety of sophisticated ligands for transition metal catalysis. The distinct reactivity of the C-I and C-NO2 bonds allows for selective functionalization, paving the way for the synthesis of bespoke ligands with tailored electronic and steric properties.

The primary utility of this compound in this context is as a molecular building block. The C3-iodo group serves as a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds. youtube.com This functionality enables the introduction of various coordinating moieties, such as phosphines, which are integral to many catalytic systems. Concurrently, the 6-nitro group can be readily reduced to an amino group, providing a nitrogen-based coordination site. The presence of both of these functionalities on a single indole framework allows for the development of bidentate or even polydentate ligands, which can form stable and reactive complexes with a range of transition metals.

Development of Indole-Based Phosphine Ligands

The introduction of phosphine groups onto the indole ring system via the C3-iodo functionality is a key strategy in ligand design. Phosphine ligands are ubiquitous in catalysis due to their strong σ-donating and tunable π-accepting properties, which allow for the fine-tuning of the electronic and steric environment around a metal center. rsc.org

One of the most powerful methods for the synthesis of such ligands is the palladium-catalyzed cross-coupling of 3-iodoindoles with phosphine sources. For instance, reactions like the Sonogashira, Suzuki, or Heck coupling can be employed to first append a suitable linker, which is subsequently phosphinated. Alternatively, direct coupling with a phosphine-containing reagent can be achieved.

A novel family of indole-amide-based phosphine ligands has demonstrated excellent efficiency in Suzuki-Miyaura cross-coupling reactions, particularly for sterically hindered substrates. rsc.org While not directly synthesized from this compound, these ligands showcase the potential of the indole scaffold in creating highly effective catalytic systems. The general synthetic approach and the performance of a representative ligand are summarized in the tables below.

Table 1: Synthesis of an Indole-Amide-Based Phosphine Ligand
StepReactantsReaction TypeKey Reagents/CatalystsProduct
13-Iodo-1H-indole derivative, Amide-containing boronic acidSuzuki-Miyaura CouplingPd(OAc)2, SPhosAmide-functionalized indole
2Amide-functionalized indole, HP(O)Ph2PhosphinationHSiCl3Indole-amide-phosphine ligand (InAm-phos)
Table 2: Performance of Pd/InAm-phos in Sterically Hindered Suzuki-Miyaura Coupling
Aryl ChlorideArylboronic AcidCatalyst Loading (mol%)Reaction TimeYield (%)
2-Methyl-chlorobenzene2,6-Dimethylphenylboronic acid0.0510 min98
2,6-Dimethyl-chlorobenzene2-Methylphenylboronic acid0.130 min95
2,4,6-Trimethyl-chlorobenzenePhenylboronic acid0.11 hr92

The data clearly indicates that indole-based phosphine ligands can facilitate challenging cross-coupling reactions with high efficiency and low catalyst loadings. The modular nature of the synthesis allows for the creation of a library of ligands with varying steric and electronic properties by simply changing the starting materials.

Bidentate Ligand Synthesis via Nitro Group Reduction

The 6-nitro group in this compound provides a pathway to create bidentate ligands. The reduction of the nitro group to an amine is a well-established transformation, typically achieved using reagents like SnCl2/HCl, H2/Pd-C, or iron in acetic acid. The resulting 6-amino-3-iodo-1H-indole is a valuable intermediate for the synthesis of N,P or N,N-bidentate ligands.

For example, the 6-amino group can serve as one coordination site, while the 3-iodo group can be used to introduce a second coordinating atom. A plausible synthetic route could involve the phosphination of the 3-iodo group followed by coordination chemistry involving the 6-amino group. Alternatively, the amino group can be further functionalized, for instance, by Schiff base condensation with a suitable aldehyde or ketone bearing another donor atom, to create a multidentate ligand framework.

The coordination of such bidentate indole-based ligands to transition metals like palladium, copper, or rhodium could lead to catalysts with enhanced stability and reactivity due to the chelate effect. These catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis.

While specific examples starting from this compound are yet to be reported in the literature, the synthetic strategies are well-precedented with other functionalized indoles and aromatic systems. The combination of a readily functionalizable iodo group and a versatile nitro group makes this compound a highly promising platform for the future development of novel catalysts and ligands.

Future Research Directions and Outlook in 3 Iodo 6 Nitro 1h Indole Chemistry

Development of Novel and Highly Sustainable Synthetic Methodologies

Future research will prioritize the development of environmentally benign and efficient synthetic routes to 3-iodo-6-nitro-1H-indole and its analogs. Current methods often rely on traditional approaches that may involve harsh conditions or generate significant waste. The focus will shift towards greener alternatives that offer high yields, scalability, and improved safety profiles.

Key areas of development include:

Electrochemical Synthesis : Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, often proceeding under mild, external oxidant-free conditions. researchgate.net Future work could adapt electrochemical methods for the direct iodination and nitration of the indole (B1671886) core or for annulation reactions to build the this compound skeleton from simpler precursors. researchgate.net

Aqueous Media Reactions : Performing reactions in water is a cornerstone of green chemistry. nih.govresearchgate.netscispace.com Research will likely target the development of water-tolerant catalytic systems for the synthesis and functionalization of this compound, minimizing the reliance on volatile organic solvents. nih.gov

Catalyst Innovation : The design of novel catalysts, including nanocatalysts and reusable solid-supported catalysts, will be crucial. researchgate.net These advanced catalysts can offer higher efficiency, selectivity, and the potential for recycling, aligning with the principles of sustainable chemistry. researchgate.netbeilstein-journals.org For instance, developing catalysts that are effective for Friedel-Crafts type reactions with indoles in greener solvents would be a significant step forward. beilstein-journals.org

Sustainable Synthetic StrategyPotential Advantages for this compound
Electrosynthesis Mild reaction conditions, reduced use of chemical oxidants, high functional group tolerance. researchgate.net
Aqueous-Phase Synthesis Environmentally friendly, improved safety, potential for unique reactivity and selectivity. nih.govscispace.com
Nanocatalysis High catalytic activity, large surface area, potential for recyclability and reuse. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved energy efficiency. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The interplay between the electron-withdrawing nitro group at the C6-position and the versatile iodine atom at the C3-position presents a rich landscape for exploring novel reactivity. The 3-nitroindole scaffold is known to exhibit electrophilic character at the C2=C3 double bond, acting as a Michael acceptor or participating in cycloaddition reactions. researchgate.net The presence of iodine at C3 in this compound modifies this reactivity and provides a handle for further transformations.

Future investigations will likely focus on:

Dearomatization Reactions : Exploiting the electrophilicity of the indole core, which is enhanced by the nitro group, to engage in dearomatization processes with various nucleophiles. researchgate.net This could lead to the synthesis of complex, three-dimensional indoline scaffolds with multiple stereocenters.

Transition Metal-Catalyzed Cross-Coupling : The C3-iodo group is an ideal handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.gov Future work will aim to discover new coupling partners and catalytic systems that are compatible with the sensitive nitro group, enabling the introduction of diverse functional groups at the C3-position. nih.gov

Regioselective Functionalization : Developing methods for the selective functionalization of other positions on the indole ring (e.g., C2, C4, C5, C7) while the C3 and C6 positions are occupied. This remains a significant challenge in indole chemistry. researchgate.net

Integration with Automation, Artificial Intelligence, and Flow Chemistry

The convergence of synthesis with digital technologies promises to accelerate discovery and optimization in this compound chemistry.

Automation and High-Throughput Experimentation : Automated synthesis platforms can be used to rapidly screen reaction conditions, catalysts, and substrates, dramatically accelerating the optimization of synthetic routes and the exploration of new reactions. nih.govucla.edu This approach allows for the generation of large datasets that can be used to train predictive models. nih.gov

Artificial Intelligence (AI) and Machine Learning : AI algorithms can assist in retrosynthetic analysis, predicting viable synthetic routes to complex targets derived from this compound. acs.orgsynthiaonline.com Machine learning models can also predict reaction outcomes, yields, and selectivity, guiding experimental design and reducing the number of necessary experiments. mdpi.com

Flow Chemistry : Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. mdpi.comresearchgate.net Implementing flow processes for the synthesis and subsequent functionalization of this compound could lead to more efficient, safer, and highly reproducible manufacturing of its derivatives. mdpi.comuc.ptallfordrugs.com

TechnologyApplication in this compound Chemistry
Automation Rapid screening of reaction conditions; synthesis of compound libraries for biological evaluation. nih.gov
Artificial Intelligence Retrosynthesis planning; prediction of reaction outcomes and properties. acs.orgmdpi.com
Flow Chemistry Safer handling of reactive intermediates; improved scalability and process control; multistep sequential synthesis. mdpi.comresearchgate.net

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry provides invaluable insights into molecular structure, reactivity, and reaction mechanisms, guiding experimental work and enabling rational design. For this compound, advanced computational studies will be instrumental.

Future research will leverage:

Density Functional Theory (DFT) : DFT calculations can be used to determine the electronic structure, molecular orbital energies (HOMO-LUMO gap), and bond dissociation energies of this compound and its derivatives. nih.gov This information is crucial for understanding its stability, reactivity, and predicting the most likely sites for electrophilic or nucleophilic attack.

Mechanistic Investigations : Computational modeling can elucidate complex reaction mechanisms, identify transition states, and calculate activation energies. This will be particularly useful for understanding the regioselectivity of functionalization reactions and for designing catalysts that favor a desired reaction pathway.

In Silico Screening : Virtual screening of derivatives of this compound for potential applications, such as in medicinal chemistry, can be performed by calculating properties like binding affinities to biological targets. This can help prioritize synthetic targets and streamline the drug discovery process.

Expanding Applications in Emerging Fields of Chemical Research

The unique substitution pattern of this compound makes it a versatile building block for constructing more complex molecules with potential applications in diverse fields.

Potential emerging applications include:

Medicinal Chemistry : The indole nucleus is a "privileged scaffold" found in numerous pharmaceuticals. researchgate.netbenthamdirect.com Derivatives of this compound could be explored as precursors to novel kinase inhibitors, anticancer agents, or antivirals. The nitro group can be reduced to an amine, providing a point for further diversification.

Materials Science : Indole-based compounds are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound can be tuned through functionalization, making its derivatives interesting candidates for new materials.

Chemical Biology : As a scaffold for creating probes and labeling agents to study biological processes. The ability to functionalize the molecule at multiple positions allows for the attachment of fluorophores, affinity tags, or reactive groups.

Addressing Synthetic Challenges and Opportunities for Highly Functionalized Indoles

The synthesis of polysubstituted indoles with precise control over the substitution pattern is a persistent challenge in organic synthesis. researchgate.net this compound serves as both a target that presents synthetic challenges and a starting point that offers unique opportunities.

Challenges : The synthesis of this compound itself requires careful regioselective control during the nitration and iodination steps. nih.gov Furthermore, the chemical manipulation of this compound requires chemoselectivity, such as performing reactions at the C3-iodo position without affecting the nitro group, or selectively reducing the nitro group without causing deiodination.

Opportunities : This molecule provides two distinct and highly valuable functional groups as handles for orthogonal chemical transformations. The C-I bond can be activated by transition metals, while the nitro group can undergo reduction or participate in nucleophilic aromatic substitution. This dual functionality allows for a stepwise and controlled construction of highly functionalized indole derivatives that would be difficult to access through other means. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-iodo-6-nitro-1H-indole, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves iodination of a nitro-substituted indole precursor. A validated approach uses iodine (I₂) as a catalyst in acetonitrile (MeCN) at 40–80°C for 5 hours, achieving yields >95%. Key parameters include:

  • Catalyst loading : 10 mol% I₂.
  • Solvent : MeCN enhances solubility and reactivity.
  • Temperature : Moderate temperatures (40°C) minimize side reactions.

Table 1: Optimization of iodination conditions (adapted from ).

EntryCatalystTemp (°C)Time (h)Yield (%)
16I₂ (10 mol%)40598
17I₂ (10 mol%)80595

Q. Reference Workflow :

Dissolve indole precursor in MeCN.

Add I₂ and stir at 40°C.

Purify via column chromatography (ethyl acetate:hexane).

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ peak).
  • TLC (Thin-Layer Chromatography) : Monitors reaction progress using 70:30 ethyl acetate:hexane .

Example Data (from analogous indole derivatives):

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.20 (s, 1H, indole H-2), 7.85 (d, 1H, H-4).
  • HRMS : Calculated for C₈H₄IN₂O₂: 320.9341; Found: 320.9338 .

Advanced Questions

Q. How can crystallographic data discrepancies be resolved during structural elucidation?

Methodological Answer:

  • SHELXL Refinement : Handles twinning and disorder via robust least-squares algorithms. Recent updates allow anisotropic displacement parameter (ADP) refinement for nitro and iodo groups .
  • OLEX2 Integration : Visualizes electron density maps to adjust torsion angles and hydrogen bonding networks .

Case Study :
For disordered nitro groups, apply "SIMU" and "DELU" restraints in SHELXL to stabilize refinement. Use OLEX2’s "DYNPRO" for real-time model adjustment .

Q. What strategies address contradictions in synthetic yields or bioactivity data?

Methodological Answer:

  • Condition Screening : Systematically vary catalysts (e.g., I₂ vs. FeCl₃), solvents, and temperatures (see Table 1).
  • Statistical Analysis : Use ANOVA to identify significant yield predictors (e.g., temperature contributes 60% variance) .
  • Cross-Validation : Compare crystallographic data (SHELXL-refined bond lengths) with DFT-calculated geometries .

Q. How can computational tools enhance structural analysis of this compound?

Methodological Answer:

  • SHELXPRO (Macromolecular Interface) : Processes high-resolution data for charge density analysis, critical for nitro group electron distribution.
  • OLEX2’s "Mogul" Database : Validates bond angles and distances against known indole derivatives .

Q. Workflow :

Refine structure using SHELXL with "TWIN" and "BASF" commands for twinned crystals.

Export CIF to OLEX2 for Hirshfeld surface analysis, highlighting intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.